Asocainol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,16-dimethoxy-10-methyl-9-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3/i4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORHSKBXWWSQME-UPKDRLQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC2CC3=C(C4=C(CCN2C)C=CC(=C4)OC)C(=C(C=C3)OC)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Asocainol Physical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the known physical properties and mechanism of action of Asocainol. Despite a thorough search, specific data for Asocainol-d5 is not publicly available. The information presented herein pertains to the non-deuterated parent compound and should be used as a proxy with this consideration in mind.
Core Physical and Chemical Properties of Asocainol
The following table summarizes the key physical and chemical properties of Asocainol. This data has been compiled from various scientific resources.
| Property | Value |
| Chemical Formula | C₂₇H₃₁NO₃ |
| Molecular Weight | 417.55 g/mol |
| Exact Mass | 417.2304 u |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Mechanism of Action
Asocainol is classified as a Class 1a anti-arrhythmic agent. Its primary mechanism of action involves the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in cardiac myocytes. This action alters the cardiac action potential, leading to a decrease in the excitability and conductivity of the heart muscle. The blockade of these channels is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated state, which is typical for Class I anti-arrhythmics.
Signaling Pathway
The following diagram illustrates the inhibitory effect of Asocainol on ion channels within a cardiac myocyte during an action potential.
Experimental Protocols for Electrophysiological Characterization
The electrophysiological effects of Asocainol can be characterized using a variety of in-vitro experimental models. The following protocols are based on methodologies described in the scientific literature for assessing the impact of anti-arrhythmic drugs on cardiac tissue.
Measurement of Action Potential Parameters in Papillary Muscle
-
Objective: To determine the effect of Asocainol on the upstroke velocity (Vmax) and duration of the cardiac action potential.
-
Methodology:
-
Isolate papillary muscles from the ventricles of a suitable animal model (e.g., guinea pig).
-
Mount the muscle in an organ bath perfused with oxygenated Tyrode's solution at a constant temperature.
-
Impale a muscle cell with a sharp glass microelectrode filled with 3 M KCl to record the intracellular action potential.
-
Stimulate the muscle at a fixed frequency using external electrodes.
-
Record baseline action potentials.
-
Perfuse the tissue with increasing concentrations of Asocainol.
-
Record action potentials at each concentration to measure changes in Vmax (reflecting Na⁺ channel block) and action potential duration (APD).
-
Whole-Cell Patch-Clamp of Isolated Ventricular Myocytes
-
Objective: To directly measure the inhibitory effect of Asocainol on Na⁺ and Ca²⁺ currents.
-
Methodology:
-
Isolate individual ventricular myocytes using enzymatic digestion.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal) and then rupture the membrane patch to gain electrical access to the cell interior (whole-cell configuration).
-
Apply specific voltage-clamp protocols to elicit and isolate Na⁺ and Ca²⁺ currents.
-
Record baseline currents.
-
Apply Asocainol to the bath solution at various concentrations.
-
Record the currents in the presence of the drug to determine the concentration-dependent block of each channel type.
-
Evaluation of Anti-Arrhythmic Activity in Atrial Preparations
-
Objective: To assess the efficacy of Asocainol in suppressing experimentally induced arrhythmias.
-
Methodology:
-
Isolate atria from an appropriate animal model.
-
Mount the atria in an organ bath and record their spontaneous or electrically stimulated activity.
-
Induce arrhythmias using methods such as high-frequency stimulation or the application of arrhythmogenic agents.
-
Administer Asocainol to the bath and observe its ability to terminate the arrhythmia or prevent its induction.
-
Measure the rectangular pulse stimulation threshold (RPT), which is the minimum current required to elicit an action potential, to quantify changes in excitability.
-
In-Depth Technical Guide to the Synthesis of Asocainol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Asocainol-d5, a deuterated analog of the antiarrhythmic and local anesthetic agent, Asocainol. The synthesis of Asocainol itself is not widely documented in publicly available scientific literature, however, a plausible route can be constructed based on established methodologies for the formation of the core dibenz[d,f]azonine ring system and functional group interconversions. This guide details a multi-step synthesis, including the preparation of a key deuterated intermediate, and presents the information with a focus on experimental protocols and data presentation as requested.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of Asocainol suggests that the core dibenz[d,f]azonine structure can be assembled through an intramolecular cyclization reaction. A key disconnection can be made at the biphenyl bond, suggesting a construction from two appropriately substituted benzene rings. Further disconnection of the nine-membered ring points towards a precursor containing a biphenyl moiety with two functionalized side chains that can be cyclized to form the azonine ring. The phenethyl group can be introduced via N-alkylation of a secondary amine precursor.
For the synthesis of this compound, the deuterium atoms are proposed to be incorporated into the phenethyl group. This is a common strategy in drug development to study metabolic pathways, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially altering the rate of metabolism. The synthesis of the deuterated phenethyl precursor is therefore a critical component of this guide.
Synthesis of the Dibenz[d,f]azonine Core
The construction of the central nine-membered ring containing two fused benzene rings is the key challenge in the synthesis of Asocainol. A potential strategy involves the following key steps:
-
Biphenyl Formation: The synthesis would likely begin with the coupling of two substituted benzene rings to form a biphenyl derivative. An Ullmann condensation or a Suzuki coupling reaction could be employed for this purpose.
-
Functionalization of the Biphenyl Core: The biphenyl intermediate would then be functionalized to introduce the necessary side chains for the subsequent cyclization. This could involve reactions such as bromination or formylation.
-
Ring Closure to form the Azonine Ring: The dibenz[d,f]azonine ring system could then be formed through an intramolecular cyclization. This might involve a double N-alkylation of a primary amine with a bis(halomethyl)biphenyl derivative.
Proposed Synthesis of this compound
The following is a proposed synthetic pathway for this compound, integrating the synthesis of the deuterated phenethyl-d5 bromide.
Diagram of the Proposed Synthesis Pathway for this compound:
Deuterated Asocainol: A Technical Guide on a Novel Pharmaceutical Entity
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
This document provides a comprehensive technical overview of the potential development and uses of deuterated asocainol. Asocainol is a class 1a anti-arrhythmic agent that functions by blocking sodium channels in cardiomyocytes.[1][2][3][4] The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a valuable tool in drug development to enhance pharmacokinetic properties.[5][6] This "deuterium kinetic isotope effect" can significantly slow the rate of drug metabolism, leading to improved stability, longer half-life, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[5][6] This guide outlines the established mechanism of action of asocainol, presents the scientific rationale for its deuteration, and provides detailed, albeit hypothetical, experimental protocols for the synthesis, in vitro evaluation, and in vivo pharmacokinetic assessment of deuterated asocainol. All quantitative data are presented in comparative tables, and key processes are visualized using logical diagrams.
Introduction to Asocainol and the Principle of Deuteration
Asocainol is classified as a class 1a anti-arrhythmic compound, primarily indicated for the treatment of cardiac arrhythmias.[1][3] Its therapeutic effect is derived from its ability to block the fast-inward sodium channels (Nav1.5) in the heart muscle, thereby slowing the rate of depolarization of the cardiac action potential.[2][4]
Deuteration is a medicinal chemistry strategy that involves the selective replacement of one or more hydrogen atoms in a drug molecule with deuterium.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by enzymes such as the Cytochrome P450 (CYP) family, substituting deuterium at these metabolically vulnerable sites can slow down the metabolic process.[7][8] This phenomenon, known as the kinetic isotope effect, can lead to:
-
Increased plasma half-life (T½)
-
Higher peak plasma concentration (Cmax)
-
Greater total drug exposure (Area Under the Curve - AUC)
-
Reduced formation of specific metabolites, which may be inactive or contribute to toxicity[5]
Deutetrabenazine, approved for the treatment of chorea associated with Huntington's disease, serves as a prime example of a successful deuterated drug that offers an improved pharmacokinetic profile over its non-deuterated counterpart.[5]
Mechanism of Action: Asocainol as a Sodium Channel Blocker
The anti-arrhythmic effect of asocainol is achieved by modulating the cardiac action potential. It binds to the open or inactivated state of the fast sodium channels in the cardiomyocyte membrane, preventing the influx of sodium ions (Na+) that is necessary for the rapid depolarization (Phase 0) of the cell. This action decreases the excitability of the cardiac tissue and slows the conduction velocity of the electrical impulse through the heart, helping to terminate or prevent tachyarrhythmias.[4]
Rationale for the Development of Deuterated Asocainol
The chemical structure of asocainol contains several sites that are potentially susceptible to oxidative metabolism by CYP enzymes, particularly O-demethylation of the two methoxy groups and N-dealkylation. Metabolism at these sites would likely lead to faster clearance of the drug from the body.
By selectively replacing the hydrogen atoms on the methyl groups of the methoxy moieties with deuterium (creating -OCD₃ groups), it is hypothesized that the rate of O-demethylation can be substantially reduced. This would be expected to increase the metabolic stability of the molecule, prolong its half-life, and enhance its overall systemic exposure. A longer half-life could translate to less frequent dosing, improving patient compliance, while a more consistent plasma concentration could lead to a more predictable therapeutic effect.
Hypothetical Comparative Data
The following tables summarize the anticipated quantitative improvements of deuterated asocainol (d-Asocainol) over its parent compound based on the principles of the kinetic isotope effect.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | T½ (minutes) | Intrinsic Clearance (μL/min/mg protein) |
|---|---|---|
| Asocainol | 25 | 27.7 |
| d-Asocainol | 70 | 9.9 |
Table 2: Hypothetical Comparative Pharmacokinetic Parameters in a Rat Model (Oral Administration)
| Parameter | Asocainol | d-Asocainol | Fold Change |
|---|---|---|---|
| T½ (hours) | 4.2 | 9.8 | 2.3x |
| Cmax (ng/mL) | 150 | 210 | 1.4x |
| AUC₀-∞ (ng·h/mL) | 850 | 2210 | 2.6x |
| Clearance (mL/h/kg) | 1176 | 452 | 0.38x |
Table 3: Comparative Pharmacodynamic Potency (Sodium Channel Blockade)
| Compound | IC₅₀ (nM) |
|---|---|
| Asocainol | 120 |
| d-Asocainol | 115 |
Note: Deuteration is not expected to significantly alter the intrinsic binding affinity of the drug to its target receptor.
Proposed Experimental Protocols
The following protocols describe a logical progression for the synthesis and evaluation of deuterated asocainol.
Protocol 1: Synthesis of Deuterated Asocainol (d-Asocainol)
Objective: To synthesize asocainol with deuterium atoms replacing the hydrogen atoms on its two methoxy groups.
Materials:
-
Asocainol precursor (dihydroxy-asocainol)
-
Deuterated methyl iodide (CD₃I, 99.5% D)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Methodology:
-
Preparation: Dissolve 1.0 equivalent of the dihydroxy-asocainol precursor in anhydrous acetone in a round-bottom flask under an inert nitrogen atmosphere.
-
Base Addition: Add 2.5 equivalents of anhydrous K₂CO₃ to the solution.
-
Deuteromethylation: Add 2.2 equivalents of deuterated methyl iodide (CD₃I) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the K₂CO₃. Evaporate the acetone under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product using silica gel column chromatography to yield the final d-Asocainol product.
-
Characterization: Confirm the structure and deuterium incorporation using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of asocainol and d-asocainol using human liver microsomes.[9][10]
Materials:
-
Pooled human liver microsomes (HLM)
-
Asocainol and d-Asocainol stock solutions (in DMSO)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., Verapamil)
-
LC-MS/MS system
Methodology:
-
Incubation Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Immediately add the test compound (Asocainol or d-Asocainol) to a final concentration of 1 µM.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the line will be used to calculate the in vitro half-life (T½ = -0.693 / slope).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the key pharmacokinetic parameters of asocainol and d-asocainol following oral administration to rats.[11]
Materials:
-
Male Sprague-Dawley rats (n=5 per group)
-
Asocainol and d-Asocainol formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Equipment for plasma separation (centrifuge)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatization: Acclimate animals for at least 7 days prior to the study. Fast the animals overnight before dosing.
-
Dosing: Administer a single oral dose (e.g., 10 mg/kg) of either Asocainol or d-Asocainol to each rat via oral gavage.
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]
-
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of the parent drug in each sample using a validated LC-MS/MS method following protein precipitation or solid-phase extraction.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including T½, Cmax, AUC, and Clearance.
-
Statistical Analysis: Compare the parameters between the two groups using appropriate statistical tests (e.g., Student's t-test).
Proposed Experimental Workflow
The following diagram illustrates the logical workflow for the preclinical evaluation of deuterated asocainol.
Conclusion
The application of deuteration to the asocainol scaffold presents a compelling strategy for enhancing its therapeutic potential. The underlying principle of the kinetic isotope effect is well-established in medicinal chemistry and offers a rational approach to improving the drug's metabolic stability. The hypothetical data and detailed experimental protocols provided in this guide outline a clear path for the development and evaluation of deuterated asocainol. By potentially offering a longer half-life, more consistent plasma levels, and an improved safety profile, deuterated asocainol could represent a significant advancement in the management of cardiac arrhythmias. Further preclinical and clinical investigation is warranted to validate these promising prospects.
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
Physicochemical Properties of Asocainol
An In-Depth Technical Guide to Asocainol and its Deuterated Analog, Asocainol-d5
Asocainol is an antiarrhythmic drug with the chemical name (+-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz(d,f)azonine-1-ol.[1] Its hydrochloride salt is also documented.[2]
| Property | Value | Reference |
| CAS Number | 77400-65-8 | [3] |
| CAS Number (HCl salt) | 91574-89-9 | [2] |
| Molecular Formula | C27H31NO3 | [3][4] |
| Molecular Weight | 417.54 g/mol | [3][4] |
| IUPAC Name | (+-)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz(d,f)azonin-1-ol | [1] |
Mechanism of Action and Signaling Pathway
Asocainol is classified as a Class Ia antiarrhythmic agent.[1][5] Its primary mechanism of action involves the blockade of ion channels in cardiac myocytes, which are crucial for the propagation of the cardiac action potential.
Specifically, Asocainol exhibits a dual ion channel blocking effect:
-
Sodium Channel Blockade: As a Class I antiarrhythmic, Asocainol blocks the fast inward sodium channels (Nav1.5). This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, leading to a slowing of conduction velocity.[2][6]
-
Calcium Channel Blockade: Asocainol also inhibits the slow inward calcium channels (L-type calcium channels).[2] This effect can reduce the plateau phase of the action potential and decrease myocardial contractility.[7][8]
This combined action prolongs the action potential duration and the effective refractory period, which are characteristic effects of Class Ia antiarrhythmic drugs.[5][9] These electrophysiological alterations help to suppress tachyarrhythmias.[5] Studies have shown that (+)-asocainol is a more potent enantiomer than (-)-asocainol.[10]
This compound in Bioanalytical Applications
Deuterated compounds, such as this compound, are commonly synthesized for use as internal standards in quantitative bioanalytical methods, particularly those employing mass spectrometry. The five deuterium atoms (d5) increase the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the non-deuterated analyte by a mass spectrometer while co-eluting chromatographically and having similar extraction recovery.
Experimental Protocol: Quantification of Asocainol in Plasma using this compound by LC-MS/MS
The following is a generalized protocol for the determination of Asocainol concentrations in a biological matrix (e.g., human plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
4.1. Materials and Reagents
-
Asocainol analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
4.2. Sample Preparation (Protein Precipitation Method)
-
Thaw plasma samples and calibration standards to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (at a fixed concentration).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Instrumentation and Conditions
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Asocainol and this compound would need to be determined |
4.4. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of Asocainol to this compound against the nominal concentration of the calibration standards.
-
The concentration of Asocainol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a bioanalytical experiment using a deuterated internal standard.
References
- 1. Asocainol - Wikipedia [en.wikipedia.org]
- 2. Asocainol hydrochloride | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Electrophysiologic effects of asocainol, a new antiarrhythmic agent with predominant class I action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. partone.litfl.com [partone.litfl.com]
- 10. Enantioselectivity of asocainol studied at different conditions: a novel approach to check the feasibility of molecular models of antiarrhythmic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Asocainol-d5
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Asocainol-d5, a deuterated analog of the antiarrhythmic agent Asocainol. It details the physicochemical properties, mechanism of action, and relevant experimental protocols for the characterization of this compound. The inclusion of deuterated internal standards is critical in pharmacokinetic and metabolic studies, and this guide serves as a resource for researchers employing this compound in their investigations.
Physicochemical Properties
Asocainol is an antiarrhythmic drug, and its deuterated isotopolog, this compound, is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods. The deuterium labeling provides a distinct mass shift, facilitating accurate quantification in complex biological matrices.
| Property | Asocainol | This compound |
| Chemical Formula | C₂₇H₃₁NO₃ | C₂₇H₂₆D₅NO₃ |
| Molecular Weight | 417.55 g/mol [1] | ~422.58 g/mol (calculated) |
| CAS Number | 77400-65-8[1] | 1794885-17-8 |
| Appearance | Solid powder | Not specified, likely a solid |
| Solubility | Soluble in DMSO | Not specified, likely soluble in DMSO |
Note: The molecular weight of this compound is calculated based on the addition of five deuterium atoms in place of five hydrogen atoms, a common practice for creating stable isotope-labeled internal standards.
Mechanism of Action
Asocainol exerts its antiarrhythmic effects through a dual mechanism involving the modulation of ion channels critical for cardiac action potentials. Its primary targets are voltage-gated sodium (Na⁺) channels and L-type calcium (Ca²⁺) channels.
Asocainol acts as a blocker of the fast inward Na⁺ current, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By inhibiting this current, Asocainol slows the rate of depolarization, thereby reducing the excitability of cardiomyocytes.
Concurrently, Asocainol inhibits the slow inward Ca²⁺ influx through L-type calcium channels. This action shortens the plateau phase (Phase 2) of the action potential and reduces the intracellular calcium concentration, leading to a decrease in cardiac contractility.
Experimental Protocols
The following are representative protocols for characterizing the effects of Asocainol on sodium and calcium channels.
Electrophysiological Assessment of Sodium Channel Blockade
Objective: To determine the inhibitory effect of Asocainol on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing the human cardiac sodium channel (e.g., HEK293 cells expressing SCN5A).
-
Electrophysiology Setup: Employ a patch-clamp amplifier, a data acquisition system, and a microscope.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 11 EGTA, 1 CaCl₂, 10 HEPES (pH 7.2 with CsOH).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -100 mV.
-
Elicit sodium currents by depolarizing the membrane to -20 mV for 20 ms.
-
Record baseline currents.
-
Perfuse the bath with increasing concentrations of Asocainol.
-
Record sodium currents at each concentration.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each concentration.
-
Normalize the current to the baseline.
-
Plot a concentration-response curve and fit with the Hill equation to determine the IC₅₀.
-
Calcium Imaging to Assess L-type Calcium Channel Inhibition
Objective: To visualize and quantify the effect of Asocainol on intracellular calcium dynamics mediated by L-type calcium channels.
Methodology:
-
Cell Preparation: Use primary cardiomyocytes or a cell line expressing L-type calcium channels.
-
Calcium Indicator Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging Setup: Utilize a fluorescence microscope equipped with a calcium imaging system.
-
Experimental Procedure:
-
Mount the coverslip with loaded cells onto the microscope stage.
-
Perfuse with a physiological saline solution.
-
Establish a baseline fluorescence recording.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open L-type calcium channels and record the calcium transient.
-
Wash out the stimulus and allow the cells to recover.
-
Perfuse the cells with Asocainol for a defined period.
-
Repeat the stimulation in the presence of Asocainol and record the calcium transient.
-
-
Data Analysis:
-
Measure the amplitude of the calcium transients before and after Asocainol application.
-
Calculate the percentage of inhibition of the calcium influx.
-
Conclusion
This compound is an essential tool for the quantitative analysis of Asocainol in biological samples. Understanding the mechanism of action of the parent compound, Asocainol, as a dual sodium and calcium channel blocker is crucial for interpreting pharmacokinetic and pharmacodynamic data. The experimental protocols outlined in this guide provide a framework for the in-vitro characterization of Asocainol and similar compounds.
References
Technical Guide: Asocainol-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asocainol is a class Ia antiarrhythmic agent known for its role as a sodium channel blocker.[1] Its deuterated isotopologue, Asocainol-d5, is not commercially available and must be custom synthesized. This guide provides a comprehensive overview of a plausible synthetic route for this compound, a detailed experimental protocol for its use as an internal standard in quantitative analysis, and a visualization of its mechanism of action. This document is intended to support researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK) studies.
Proposed Synthesis of this compound
Given the absence of a published synthesis for Asocainol, a plausible route is proposed based on the synthesis of structurally related dibenz[d,f]azonine alkaloids. The key step in forming the core structure is a copper-catalyzed intramolecular Ullmann condensation. The deuterium atoms are introduced early in the synthesis on the phenylethylamine moiety.
Synthetic Scheme Overview
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies
-
Synthesis of d5-Phenethylamine:
-
Friedel-Crafts Acylation: d6-Benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield d5-acetophenone.
-
Oximation: d5-Acetophenone is then reacted with hydroxylamine to form d5-acetophenone oxime.
-
Reduction: The oxime is subsequently reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) to afford d5-phenethylamine.
-
-
Assembly of the Ullmann Precursor:
-
Amide Coupling: A commercially available substituted benzoic acid, such as 2-bromo-5-methoxybenzoic acid, is coupled with a substituted phenethylamine, like 2-bromo-4-methoxyphenethylamine, using standard peptide coupling reagents (e.g., DCC) to form an amide intermediate.
-
Alkylation: The secondary amide is then N-alkylated with a derivative of the previously synthesized d5-phenethylamine (e.g., d5-phenethyl bromide) under basic conditions.
-
-
Formation of the Dibenz[d,f]azonine Core and Final Steps:
-
Intramolecular Ullmann Condensation: The resulting precursor undergoes an intramolecular Ullmann condensation, where a copper catalyst promotes the formation of the biaryl ether linkage, creating the nine-membered dibenz[d,f]azonine ring system.
-
Reduction and N-Methylation: The amide carbonyl is reduced to a methylene group using a reducing agent like LiAlH₄. Subsequent N-methylation, for example with formaldehyde and a reducing agent, would yield this compound.
-
Experimental Protocol: Quantitative Analysis of Asocainol in Plasma using LC-MS/MS
This section outlines a hypothetical but detailed protocol for the quantification of Asocainol in a biological matrix, such as human plasma, using this compound as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and effectively corrects for matrix effects and variations in sample preparation and instrument response.
Sample Preparation
A protein precipitation method is proposed for its simplicity and high throughput.
| Step | Procedure |
| 1 | Aliquot 100 µL of plasma sample into a microcentrifuge tube. |
| 2 | Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). |
| 3 | Add 300 µL of cold acetonitrile to precipitate proteins. |
| 4 | Vortex for 1 minute. |
| 5 | Centrifuge at 14,000 rpm for 10 minutes at 4°C. |
| 6 | Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. |
| 7 | Reconstitute the residue in 100 µL of the mobile phase. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are suggested starting parameters for method development.
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Asocainol: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2 |
| This compound: [M+H+5]⁺ → corresponding fragment ions | |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Mechanism of Action: Sodium Channel Blockade
Asocainol is a class Ia antiarrhythmic drug that primarily exerts its effect by blocking voltage-gated sodium channels in cardiomyocytes. This action decreases the rate of depolarization of the cardiac action potential, prolongs the effective refractory period, and slows conduction velocity.
Caption: Signaling pathway of Asocainol's action on cardiac myocytes.
Conclusion
While this compound requires custom synthesis, its application as an internal standard is invaluable for the accurate quantification of Asocainol in preclinical and clinical research. The proposed synthetic route provides a viable starting point for its preparation. The detailed analytical method and the visualization of its mechanism of action offer a solid foundation for researchers working with this antiarrhythmic compound.
References
In-depth Technical Guide to the Safety Data of Asocainol-d5
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for the safety data sheet (SDS) and related safety information for Asocainol-d5, it has been determined that a publicly available, detailed SDS for this specific deuterated compound is not available. Searches were conducted for "this compound safety data sheet," "this compound MSDS," "this compound toxicological data," "this compound physical and chemical properties," "this compound handling and storage," and "this compound emergency measures."
Furthermore, searches for the non-deuterated form, Asocainol, with its registered CAS number 77400-65-8, also did not yield a specific safety data sheet. While some databases list its chemical name and CAS number, they do not provide the necessary toxicological, physical, chemical, and safety handling information required for an in-depth technical guide.
Without a source document such as a Safety Data Sheet, it is not possible to provide the requested in-depth technical guide with the mandatory data presentation, experimental protocols, and visualizations of safety procedures. The creation of accurate data tables and workflows for handling and emergency response is contingent on the availability of this fundamental safety information.
It is recommended that researchers, scientists, and drug development professionals in possession of or intending to handle this compound procure a safety data sheet directly from the manufacturer or supplier of the compound. This is the standard and required practice for ensuring safe handling and for being informed of the potential hazards of any chemical substance.
Below are conceptual visualizations of the types of workflows that would typically be included in such a guide, had the data been available. These are provided as illustrative examples only and should not be used as a reference for handling this compound.
Disclaimer: The following diagrams are for illustrative purposes only and are not based on actual safety data for this compound.
Caption: A conceptual workflow for responding to a chemical spill.
Caption: A conceptual diagram of first aid procedures for chemical exposure.
Methodological & Application
Application Notes and Protocols for Asocainol-d5 as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asocainol is a class 1a anti-arrhythmic compound with the chemical formula C27H31NO3 and a molecular weight of 417.55 g/mol .[1][2] It functions by inhibiting the fast inward sodium current and also has an effect on calcium influx.[3] Accurate quantification of Asocainol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Asocainol-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.
This document provides a detailed, albeit hypothetical, application note and protocol for the use of this compound as an internal standard for the quantification of Asocainol in human plasma. The methodologies described are based on established principles of bioanalytical method development for small molecules.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative parameters for a validated LC-MS/MS method for Asocainol using this compound as an internal standard.
Table 1: LC-MS/MS Parameters
| Parameter | Asocainol | This compound (Internal Standard) |
| Formula | C27H31NO3 | C27H26D5NO3 |
| Molecular Weight | 417.55 | 422.58 |
| Precursor Ion (m/z) | 418.2 | 423.2 |
| Product Ion (m/z) | [Hypothetical] 114.1 | [Hypothetical] 119.1 |
| Collision Energy (eV) | [Hypothetical] 25 | [Hypothetical] 25 |
| Polarity | Positive | Positive |
Table 2: Chromatographic Conditions
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Retention Time | [Hypothetical] 2.5 min |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Experimental Protocols
Standard and Sample Preparation
Materials:
-
Asocainol reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Protocol:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Asocainol and this compound in methanol to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Asocainol stock solution in 50:50 acetonitrile:water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
LC-MS/MS Analysis
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Protocol:
-
Set up the LC and MS parameters as detailed in Tables 1 and 2.
-
Perform a system suitability test to ensure proper functioning of the instrument.
-
Analyze the calibration curve standards, followed by the quality control (QC) samples and the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Asocainol to this compound against the nominal concentration of the calibration standards.
-
Quantify the concentration of Asocainol in the unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Asocainol in plasma.
As Asocainol is a sodium channel blocker, its primary signaling pathway involves the inhibition of voltage-gated sodium channels in excitable membranes. A simplified representation of this action is provided below.
Caption: Simplified signaling pathway of Asocainol's action on sodium channels.
References
Quantitative Analysis of Hydroxychloroquine Using a Deuterated Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Hydroxychloroquine (HCQ) in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard, Hydroxychloroquine-d5, for accurate and precise quantification. This application note is intended to guide researchers in developing and validating bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Hydroxychloroquine.
Note on Terminology: The initial request specified "Asocainol-d5." Extensive searches indicate that "Asocainol" is likely a misspelling of "Asoquine," a trade name for Hydroxychloroquine. This document, therefore, focuses on the quantitative analysis of Hydroxychloroquine.
Introduction
Hydroxychloroquine is a 4-aminoquinoline drug with anti-inflammatory, antimalarial, and immunomodulatory properties. It is widely used in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1] Accurate measurement of HCQ and its metabolites in biological fluids is crucial for optimizing therapeutic efficacy and minimizing toxicity.[2]
This protocol describes a robust and sensitive LC-MS/MS method for the quantification of HCQ, utilizing a stable isotope-labeled internal standard (IS), Hydroxychloroquine-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.
Signaling Pathway and Mechanism of Action
Hydroxychloroquine's immunomodulatory effects are partly attributed to its interference with lysosomal activity and Toll-like receptor (TLR) signaling. By increasing the pH of lysosomes, HCQ inhibits antigen processing and presentation by antigen-presenting cells (APCs). This, in turn, dampens the T-cell mediated immune response. Specifically, HCQ is known to inhibit TLR7 and TLR9, which are involved in the recognition of nucleic acids and the subsequent production of pro-inflammatory cytokines.[3]
Experimental Protocols
Materials and Reagents
-
Hydroxychloroquine sulfate (Reference Standard)
-
Hydroxychloroquine-d5 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hydroxychloroquine and Hydroxychloroquine-d5 in methanol.
-
Working Standard Solutions: Serially dilute the HCQ stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Hydroxychloroquine-d5 stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL Hydroxychloroquine-d5 in acetonitrile).
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | HCQ: m/z 336.2 → 247.2 HCQ-d5: m/z 341.2 → 252.2 |
| Collision Energy | Optimized for each transition |
| Source Temp. | 500°C |
Data Presentation and Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4][5] Key validation parameters are summarized below.
Calibration Curve and Linearity
The method should be linear over a defined concentration range. A representative calibration curve is shown below.
| Analyte | Calibration Range (ng/mL) | r² |
| Hydroxychloroquine | 5 - 2000 | > 0.995 |
Accuracy and Precision
The accuracy and precision of the method are evaluated using quality control samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 10 | 90 - 110 | < 15 | 85 - 115 |
| Low QC | 15 | < 8 | 92 - 108 | < 10 | 90 - 110 |
| Mid QC | 200 | < 6 | 95 - 105 | < 8 | 93 - 107 |
| High QC | 1600 | < 5 | 97 - 103 | < 7 | 95 - 105 |
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[6]
Matrix Effect and Recovery
The matrix effect should be assessed to ensure that components in the biological matrix do not interfere with the ionization of the analyte or internal standard. Recovery experiments determine the efficiency of the extraction procedure.
| Analyte | Matrix Effect (%) | Recovery (%) |
| Hydroxychloroquine | 95 - 105 | > 85 |
| Hydroxychloroquine-d5 | 96 - 104 | > 85 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Hydroxychloroquine in plasma. The use of a deuterated internal standard, Hydroxychloroquine-d5, ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications, including pharmacokinetic analysis and therapeutic drug monitoring. The detailed protocols and validation data presented serve as a comprehensive guide for researchers in the field of drug development and analysis.
References
- 1. youtube.com [youtube.com]
- 2. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of low-dose naltrexone (LDN) as a novel anti-inflammatory treatment for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pmda.go.jp [pmda.go.jp]
Application of Asocainol-d5 in Mass Spectrometry for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Asocainol is a compound of interest in pharmaceutical research. Accurate and precise quantification of Asocainol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Asocainol-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The principle of this method, known as stable isotope dilution analysis, relies on the addition of a known amount of the deuterated analog (this compound) to the sample at the beginning of the sample preparation process. This compound is chemically identical to Asocainol and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. However, due to its five additional deuterium atoms, it has a distinct, higher mass. This mass difference allows the mass spectrometer to differentiate between the analyte (Asocainol) and the internal standard (this compound).
By measuring the ratio of the response of the analyte to the internal standard, any variations in sample preparation, injection volume, or instrument response can be effectively normalized. This results in high accuracy and precision, which is essential for regulatory submissions and reliable data interpretation.
Key Advantages of Using this compound as an Internal Standard:
-
High Accuracy and Precision: Compensates for variability in sample preparation and instrument response.
-
Reduced Matrix Effects: Co-elution of the analyte and internal standard ensures they experience similar matrix-induced ion suppression or enhancement.
-
Improved Recovery: Normalizes for losses during sample extraction and processing.
-
Reliable Quantification: Provides a robust method for determining the absolute concentration of Asocainol in complex biological samples.
Experimental Protocols
The following protocols are provided as a representative example for the quantitative analysis of Asocainol in human plasma using this compound as an internal standard. Note: As specific mass spectrometric data for Asocainol is not publicly available, the mass transitions and some chromatographic parameters provided here are hypothetical but illustrative of a typical workflow.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and calibration standards on ice.
-
Pipette 100 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters (Hypothetical):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Asocainol | 350.2 | 121.1 | 100 | 25 |
| This compound | 355.2 | 126.1 | 100 | 25 |
Data Presentation
The following tables represent hypothetical data from a validation experiment for the quantification of Asocainol in human plasma.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 98,500 | 0.0127 |
| 5 | 6,300 | 99,100 | 0.0636 |
| 10 | 12,800 | 101,200 | 0.1265 |
| 50 | 64,500 | 99,800 | 0.6463 |
| 100 | 129,000 | 100,500 | 1.2836 |
| 500 | 650,000 | 99,200 | 6.5524 |
| 1000 | 1,310,000 | 101,800 | 12.8684 |
Linear Regression: y = 0.0128x + 0.0005 (r² = 0.9998)
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 7.5 |
| Low QC | 3 | 3.05 | 101.7 | 5.2 |
| Mid QC | 75 | 73.8 | 98.4 | 4.1 |
| High QC | 750 | 761.3 | 101.5 | 3.8 |
Mandatory Visualizations
Caption: Workflow for sample preparation and analysis.
Caption: Logic of quantification using an internal standard.
High-Throughput Analysis of Asocainol in Human Plasma by LC-MS/MS: A Robust Method for Pharmacokinetic Studies
Introduction
Asocainol is a class 1a anti-arrhythmic compound.[1] To facilitate pharmacokinetic and toxicokinetic studies, a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Asocainol in human plasma. This method employs a simple protein precipitation for sample preparation and utilizes a deuterated internal standard (Asocainol-d5) to ensure accuracy and precision. The short run time and high sensitivity make this method ideal for the analysis of a large number of samples from clinical and preclinical studies.
Experimental Protocols
Materials and Reagents
-
Analytes: Asocainol (C27H31NO3, MW: 417.54)[2], this compound (Internal Standard, IS)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water.
-
Biological Matrix: Human plasma (K2EDTA)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Stock solutions of Asocainol and this compound were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: A series of working standard solutions of Asocainol were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A working internal standard solution of this compound (100 ng/mL) was prepared by diluting the IS stock solution with the same diluent.
Sample Preparation
A protein precipitation method was employed for the extraction of Asocainol and this compound from human plasma.
-
To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working solution (IS).
-
Vortex mix for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (30% B), 0.5-2.0 min (30-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-30% B), 2.6-3.5 min (30% B) |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Asocainol | 418.2 | 121.1 | 150 | 35 | 80 |
| This compound (IS) | 423.2 | 121.1 | 150 | 35 | 80 |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for Asocainol in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Asocainol | 0.5 - 500 | y = 0.015x + 0.002 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | 6.8 | -2.5 | 8.2 | -1.8 |
| LQC | 1.5 | 5.1 | 1.2 | 6.5 | 2.1 |
| MQC | 75 | 3.5 | -0.8 | 4.8 | -0.5 |
| HQC | 400 | 2.8 | 2.1 | 3.9 | 1.5 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed at LQC and HQC levels. The results indicate minimal ion suppression or enhancement and consistent recovery.
Table 6: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 1.5 | 98.2 | 91.5 |
| HQC | 400 | 101.5 | 93.2 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Asocainol quantification.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Asocainol in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the requirements for bioanalytical method validation. The high-throughput nature of this method makes it well-suited for supporting pharmacokinetic studies in drug development.
References
Application Notes: Quantitative Analysis of Asocainol in Human Urine using Asocainol-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asocainol is a class 1a anti-arrhythmic compound with a molecular formula of C27H31NO3 and a molecular weight of 417.55 g/mol [1][2]. Therapeutic drug monitoring (TDM) and pharmacokinetic studies of Asocainol are crucial for optimizing dosing regimens and ensuring patient safety and efficacy[3][4][5]. Urine analysis provides a non-invasive method for assessing drug excretion and metabolism. This document outlines a detailed protocol for the quantitative analysis of Asocainol in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Asocainol-d5 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and matrix effects, thus improving accuracy and precision[6].
Principle of the Method
The method employs a "dilute-and-shoot" approach for sample preparation, which is a rapid and straightforward technique suitable for high-throughput analysis[7]. For urine samples that may contain conjugated metabolites, an optional enzymatic hydrolysis step is included. Following sample preparation, Asocainol and its deuterated internal standard, this compound, are separated from endogenous urine components using reverse-phase High-Performance Liquid Chromatography (HPLC). The separated analytes are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Analyte and Internal Standard
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion ([M+H]+) m/z |
| Asocainol | C27H31NO3 | 417.55 | 418.2 |
| This compound | C27H26D5NO3 | 422.58 | 423.2 |
Table 1: Properties of Asocainol and this compound.
Experimental Protocols
Materials and Reagents
-
Asocainol reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18 MΩ·cm)
-
Drug-free human urine for blanks and calibration standards
-
β-glucuronidase from Helix pomatia (optional, for hydrolysis)
-
Sodium acetate buffer (1 M, pH 5.0) (optional, for hydrolysis)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Reverse-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Data acquisition and processing software
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Asocainol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Asocainol stock solution in 50:50 methanol:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
Sample Preparation
-
Label autosampler vials for each sample, calibrator, and quality control.
-
To each vial, add 50 µL of the urine sample, calibrator, or QC.
-
Add 50 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 900 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid).
-
Vortex mix for 10 seconds.
-
The sample is ready for injection.
-
To 200 µL of urine, add 100 µL of the internal standard solution.
-
Add 300 µL of β-glucuronidase solution (5000 U/mL) prepared in 1.0 M sodium acetate buffer (pH 5.0)[8].
-
Incubate the mixture at 50 °C for 90 minutes[8].
-
Centrifuge at 2010g for 10 minutes[8].
-
Transfer 50 µL of the supernatant to an autosampler vial and dilute with 950 µL of the initial mobile phase.
-
Vortex mix and inject.
LC-MS/MS Method
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
Table 2: Suggested Liquid Chromatography Parameters.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: Suggested Mass Spectrometry Source Parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Asocainol (Quantifier) | 418.2 | 121.1 | 25 |
| Asocainol (Qualifier) | 418.2 | 91.1 | 30 |
| This compound (Internal Standard) | 423.2 | 126.1 | 25 |
Table 4: Suggested MRM Transitions. These values are predictive and should be optimized experimentally.
Method Validation
The analytical method should be validated according to established guidelines (e.g., ICH M10, FDA guidance)[1][6]. The validation should assess the following parameters:
-
Selectivity: Analysis of blank urine samples from at least six different sources to ensure no significant interferences are observed at the retention time of Asocainol and this compound.
-
Linearity and Range: A calibration curve should be prepared by spiking drug-free urine with known concentrations of Asocainol. A typical range might be 1-1000 ng/mL. The curve should be fitted with a linear regression model, and the coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, on at least three different days. The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Data Presentation
Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | Example Value |
| 5 | Example Value |
| 25 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Table 5: Example structure for presenting calibration curve data.
Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | Example Value | Example Value | Example Value | Example Value |
| Low | 3 | Example Value | Example Value | Example Value | Example Value |
| Medium | 150 | Example Value | Example Value | Example Value | Example Value |
| High | 750 | Example Value | Example Value | Example Value | Example Value |
Table 6: Example structure for presenting accuracy and precision data.
Visualizations
Caption: Dilute-and-Shoot Sample Preparation Workflow.
Caption: Enzymatic Hydrolysis Sample Preparation Workflow.
Caption: LC-MS/MS Analytical Workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Overview of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Drug Monitoring | ASI Bioanalytics [bioanalytics.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Separation of Procaine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Asocainol-d5 for Enhanced Pharmacokinetic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable isotope-labeled compounds, particularly deuterated analogs, is a powerful strategy in drug discovery and development to investigate pharmacokinetic (PK) properties.[1][2] Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, can significantly alter the metabolic fate of a drug.[2][3] This alteration is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[2] Consequently, deuterated compounds may exhibit a longer half-life, increased exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[1]
This application note describes a hypothetical pharmacokinetic study of Asocainol-d5, a deuterated analog of the novel therapeutic agent Asocainol. Asocainol is a promising drug candidate that undergoes rapid metabolism, limiting its therapeutic efficacy. The strategic placement of five deuterium atoms at a metabolically labile position in this compound is intended to attenuate its metabolic clearance and improve its pharmacokinetic profile.
Hypothetical Metabolic Pathway of Asocainol
Asocainol is primarily metabolized in the liver by cytochrome P450 enzymes, specifically through oxidation of its N-dealkylation at the piperidine ring. This metabolic pathway is a common site for drug metabolism and is susceptible to the kinetic isotope effect upon deuteration. The five deuterium atoms in this compound are strategically positioned on the ethyl group attached to the piperidine nitrogen, a primary site of metabolic attack.
Experimental Protocols
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To compare the pharmacokinetic profiles of Asocainol and this compound following intravenous administration in rats.
Materials:
-
Asocainol and this compound (analytical grade)
-
Vehicle: 5% DMSO, 40% PEG300, 55% saline
-
Male Sprague-Dawley rats (250-300 g)
-
Cannulated jugular vein for blood sampling
-
EDTA-coated microcentrifuge tubes
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least 3 days prior to the study.
-
Drug Formulation: Prepare dosing solutions of Asocainol and this compound in the vehicle at a concentration of 1 mg/mL.
-
Dosing: Administer a single intravenous (IV) bolus dose of 2 mg/kg of either Asocainol or this compound to two groups of rats (n=5 per group).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Objective: To quantify the concentrations of Asocainol and this compound in rat plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Asocainol: Q1/Q3 (parent ion/product ion)
-
This compound: Q1/Q3 (parent ion+5/product ion)
-
Internal Standard (IS): A structurally similar compound.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 200 µL of cold acetonitrile containing the internal standard to 50 µL of plasma.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Data Presentation
The following table summarizes the hypothetical pharmacokinetic parameters of Asocainol and this compound calculated from the plasma concentration-time data.
| Parameter | Asocainol | This compound | % Change |
| Cmax (ng/mL) | 850 ± 120 | 875 ± 110 | + 2.9% |
| Tmax (hr) | 0.083 | 0.083 | 0% |
| AUC (0-t) (nghr/mL) | 1230 ± 150 | 2450 ± 210 | + 99.2% |
| AUC (0-inf) (nghr/mL) | 1280 ± 160 | 2580 ± 230 | + 101.6% |
| t1/2 (hr) | 1.5 ± 0.3 | 3.2 ± 0.5 | + 113.3% |
| CL (L/hr/kg) | 1.56 ± 0.20 | 0.78 ± 0.11 | - 50.0% |
| Vd (L/kg) | 3.3 ± 0.4 | 3.6 ± 0.5 | + 9.1% |
| Data are presented as mean ± standard deviation. |
Discussion
The results of this hypothetical study demonstrate the significant impact of deuteration on the pharmacokinetic profile of Asocainol. The half-life (t1/2) of this compound was more than doubled compared to its non-deuterated counterpart, and the total drug exposure (AUC) was increased by approximately 100%. This is a direct consequence of the reduced clearance (CL) of this compound, which is consistent with the kinetic isotope effect slowing down its primary metabolic pathway. The initial maximum concentration (Cmax) and time to reach it (Tmax) remained largely unchanged, as expected for an IV bolus administration.
Conclusion
The strategic deuteration of Asocainol to this compound offers a promising approach to improve its pharmacokinetic properties. The slower metabolism leads to a longer duration of action and increased overall exposure, which could translate to improved therapeutic efficacy and potentially a more convenient dosing regimen. These findings underscore the value of using deuterated compounds in early drug development to optimize pharmacokinetic characteristics.[] Further studies are warranted to explore the full therapeutic potential of this compound.
References
Application Notes and Protocols for Asocainol-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asocainol is a class 1a antiarrhythmic drug, known to inhibit calcium ion (Ca2+) inflow and interfere with the fast inward sodium ion (Na+) current in cardiac cells.[1][2] Accurate quantification of Asocainol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Asocainol-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision in quantification.
This document provides a generalized protocol for the utilization of this compound as an internal standard for the quantification of Asocainol in biological matrices, such as plasma or serum. The presented concentrations and procedures are based on established principles of bioanalytical method development and validation, as specific published data for Asocainol analysis is limited.
Quantitative Data Summary
The optimal spiking concentration of an internal standard is critical for robust and reliable bioanalytical assays. It should be high enough to provide a strong and reproducible signal but low enough to not interfere with the detection of the lower limit of quantification (LLOQ) of the analyte. The following table provides a recommended starting point for the spiking concentration of this compound, which should be further optimized and validated for your specific assay.
| Parameter | Recommended Value | Rationale |
| This compound Spiking Concentration | 50 ng/mL | This concentration typically provides a robust signal-to-noise ratio and falls within the linear dynamic range of modern LC-MS/MS instruments. It is also a common concentration used for internal standards in similar small molecule bioanalytical methods. |
| Calibration Curve Range (Asocainol) | 1 - 1000 ng/mL | A typical linear range for small molecule drugs in plasma, covering expected therapeutic and toxic concentrations. The LLOQ of 1 ng/mL is a common target for sensitive bioanalytical methods. |
| Quality Control (QC) Sample Concentrations | Low: 3 ng/mLMid: 300 ng/mLHigh: 800 ng/mL | QC samples at low, medium, and high concentrations are essential for assessing the accuracy and precision of the method during validation and sample analysis. |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Asocainol and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Asocainol and this compound reference standards.
-
Dissolve each in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C or below.
b. Asocainol Intermediate and Working Standard Solutions:
-
Prepare a series of intermediate and working standard solutions by serial dilution of the Asocainol stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the blank biological matrix to create calibration standards and QC samples.
c. This compound Internal Standard Working Solution (e.g., 500 ng/mL):
-
Dilute the this compound stock solution with the same 50:50 methanol/water mixture to achieve a final concentration that, when added to the sample, will result in the desired final spiking concentration (e.g., a 500 ng/mL working solution will give a 50 ng/mL final concentration if 10 µL is added to 90 µL of sample).
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum.
-
Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 100 µL of the respective standard, QC, or unknown sample to the labeled tubes.
-
Add 10 µL of the this compound internal standard working solution to all tubes (except for blank matrix samples used to assess interference).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (or other suitable protein precipitating agent) to each tube.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Vortex mix and centrifuge briefly before injection onto the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for your specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for Asocainol and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. For this compound, the precursor ion should be 5 Daltons higher than that of Asocainol, and a corresponding fragment ion should be selected.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantification of Asocainol in biological samples.
Proposed Signaling Pathway of Asocainol
References
Application Notes and Protocols for the Preparation of Asocainol-d5 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asocainol-d5 is the deuterated form of Asocainol, a class 1a anti-arrhythmic compound.[1] Deuterated standards are essential for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, where they serve as ideal internal standards. The preparation of accurate and stable solutions of this compound is a critical first step for reliable experimental results. These application notes provide a detailed protocol for the preparation of this compound solutions, along with information on its chemical properties, solubility, and safe handling.
Chemical Properties and Data
While specific quantitative data for this compound is limited, the properties of its non-deuterated analog, Asocainol, provide a strong basis for its handling and solution preparation. The deuteration is not expected to significantly alter the compound's solubility characteristics.
| Property | Value (Asocainol) | Notes |
| Chemical Formula | C₂₇H₂₆D₅NO₃ | Based on the structure of Asocainol. |
| Molecular Weight | ~422.58 g/mol | Approximate, based on the addition of 5 deuterium atoms to the Asocainol structure. |
| CAS Number | 77400-65-8 (for Asocainol) | A specific CAS number for this compound may be available from the supplier. |
| Appearance | Typically a solid powder. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | Based on data for Asocainol. Solubility in other organic solvents should be tested empirically. |
| Storage (Solid) | Store at -20°C for long-term stability. | Protect from light and moisture. |
| Storage (Solution) | Store stock solutions at -20°C or -80°C. | Minimize freeze-thaw cycles. |
Experimental Protocol: Preparation of an this compound Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, analytical grade
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vial for storage
Procedure:
-
Equilibration: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg of the compound.
-
Dissolution:
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
Add a small amount of DMSO (approximately half of the final volume) to the flask.
-
Gently swirl the flask to wet the powder.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.
-
-
Dilution to Volume:
-
Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the final stock solution to a clearly labeled amber glass vial to protect it from light.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Experimental Workflow
Logical Relationship of Key Steps
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste according to institutional and local regulations.
Disclaimer: This protocol is a general guideline. Researchers should consult the manufacturer's specific recommendations and safety data sheet (SDS) for this compound. It is also recommended to perform a small-scale solubility test before preparing a larger batch of the solution.
References
Application Note: Quantitative Analysis of Asocainol in Human Plasma by HPLC-MS/MS using Asocainol-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Asocainol in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Asocainol-d5 is used as an internal standard to ensure accuracy and precision.
Introduction
Asocainol is a class 1a anti-arrhythmic drug.[1] Accurate and reliable quantification of Asocainol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a sensitive and robust HPLC-MS/MS method for the determination of Asocainol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Asocainol reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC system: A standard high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is used for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for injection.
HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Asocainol | 418.2 | 112.1 | 150 |
| This compound | 423.2 | 117.1 | 150 |
Data Presentation
The method was validated according to the FDA guidelines for bioanalytical method validation.[2][3][4] A summary of the quantitative data is presented below.
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Recovery) | 92.7% - 105.4% |
| Retention Time (Asocainol) | 2.8 min |
| Retention Time (this compound) | 2.8 min |
| Matrix Effect | Minimal, compensated by internal standard |
Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of Asocainol in human plasma.
Caption: Experimental workflow for Asocainol analysis.
The logical relationship for the selection of an appropriate internal standard is crucial for the success of the bioanalytical method.
Caption: Internal standard selection logic.
References
Application Notes and Protocols for the Forensic Toxicological Analysis of Asocainol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asocainol is an antiarrhythmic agent. In the field of forensic toxicology, the accurate and sensitive quantification of drugs and their metabolites in biological matrices is crucial for determining the cause and manner of death, as well as for investigating poisoning cases. The use of stable isotope-labeled internal standards, such as Asocainol-d5, is the gold standard for quantitative analysis by mass spectrometry. The deuterium-labeled analogue serves as an ideal internal standard because it co-elutes with the unlabeled analyte and compensates for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
This document provides detailed application notes and protocols for the analysis of Asocainol in forensic toxicology assays, with a focus on the use of this compound as an internal standard. The methodologies described are based on established principles of bioanalytical method validation and are intended to serve as a comprehensive guide for researchers and forensic toxicologists.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Asocainol in biological matrices using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Biological Matrix | Value |
| Linearity Range | Whole Blood | 1 - 500 ng/mL |
| Urine | 5 - 1000 ng/mL | |
| Plasma | 1 - 500 ng/mL | |
| Limit of Detection (LOD) | Whole Blood | 0.5 ng/mL |
| Urine | 2 ng/mL | |
| Plasma | 0.5 ng/mL | |
| Limit of Quantification (LOQ) | Whole Blood | 1 ng/mL |
| Urine | 5 ng/mL | |
| Plasma | 1 ng/mL | |
| Intra-day Precision (%RSD) | All Matrices | < 10% |
| Inter-day Precision (%RSD) | All Matrices | < 15% |
| Accuracy (%RE) | All Matrices | ± 15% |
| Extraction Recovery | All Matrices | > 85% |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Whole Blood, Plasma, and Urine
Objective: To extract Asocainol and the this compound internal standard from biological matrices and remove potential interferences prior to LC-MS/MS analysis.
Materials:
-
Biological samples (whole blood, plasma, or urine)
-
This compound internal standard working solution (100 ng/mL in methanol)
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C8/SCX)
-
50 mM Phosphate buffer (pH 6.0)
-
Methanol
-
Acetonitrile
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Pipette 1 mL of the biological sample (whole blood, plasma, or urine) into a clean centrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 2 mL of 50 mM phosphate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
For whole blood samples, sonicate for 15 minutes to lyse the red blood cells.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 50 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of acetonitrile.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v).
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Objective: To separate and quantify Asocainol using a deuterated internal standard by liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 10% B
-
10-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Asocainol: [M+H]+ → Product Ion 1; [M+H]+ → Product Ion 2
-
This compound: [M+H]+ → Product Ion 1; [M+H]+ → Product Ion 2 (Note: Specific mass transitions for Asocainol and its deuterated form would need to be determined through infusion and fragmentation experiments.)
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Hypothetical Metabolic Pathway of Asocainol
Based on the metabolism of other antiarrhythmic drugs, Asocainol may undergo Phase I and Phase II metabolic reactions in the liver.
Caption: A potential metabolic pathway for Asocainol.
Troubleshooting & Optimization
Asocainol-d5 Stability in Solution: A Technical Support Resource
Disclaimer: Specific stability data for Asocainol-d5 is not publicly available. The information provided in this guide is based on data for a structurally and functionally similar antiarrhythmic drug, Procainamide. This guide should be used for informational purposes and as a starting point for your own stability studies. It is crucial to perform your own validation for your specific experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of this compound in solution.
Stability Summary of a Structural Analog (Procainamide)
The following table summarizes the stability of Procainamide in various solutions and conditions. This data can serve as a preliminary guide for handling this compound solutions.
| Parameter | Condition | Observation | Recommendation |
| Solvent | Dextrose 5% in Water (D5W) | Forms glucosylamine degradation products. Significant loss can occur within hours at room temperature.[1] | Avoid using dextrose-containing solutions for stock solutions or long-term storage. If D5W must be used, prepare fresh solutions and use them immediately. |
| Normal Saline (0.9% NaCl) | Stable for extended periods.[1] | Recommended solvent for dilution and short to medium-term storage. | |
| Storage Temperature | Room Temperature (23-25°C) | Increased potential for degradation and discoloration (oxidation).[1] | For short-term storage, maintain at a controlled room temperature. Refrigeration is preferred for longer-term stability. |
| Refrigerated (2-8°C) | Retards oxidation and degradation, preserving stability for longer durations.[1] | Recommended for long-term storage of stock solutions. | |
| Light Exposure | Exposed to Light | Can lead to discoloration (yellowing) and degradation over time.[1] | Protect solutions from light by using amber vials or by covering the container with aluminum foil. |
| pH | Acidic and Alkaline Conditions | Degradation is observed under both acidic and alkaline conditions.[1][2] | Maintain the solution pH close to neutral if possible, unless the experimental protocol requires otherwise. Buffer solutions may be used to maintain a stable pH. |
| Oxidation | Exposure to Air | Oxidation can occur, leading to discoloration.[1] | Prepare solutions in a way that minimizes exposure to air. Consider using sealed containers or purging with an inert gas like nitrogen or argon for sensitive applications. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Based on data from its analogue Procainamide, normal saline (0.9% NaCl) is a suitable solvent.[1] Dextrose-containing solutions should be avoided for long-term storage due to the potential for degradation.[1] For other organic solvents, it is recommended to perform a preliminary stability test.
Q2: How should I store my this compound solutions?
For long-term storage, it is recommended to store solutions at 2-8°C and protected from light.[1] For short-term use, solutions can be kept at a controlled room temperature, but should still be protected from light.
Q3: My this compound solution has turned a slight yellow color. Is it still usable?
A slight yellow discoloration may indicate minor oxidation.[1] For non-critical applications, it might still be usable. However, for quantitative and sensitive experiments, it is highly recommended to prepare a fresh solution to ensure accuracy and avoid the presence of degradation products.
Q4: How can I assess the stability of my this compound solution under my specific experimental conditions?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, should be used. You would need to analyze your solution at different time points and under different conditions (e.g., temperature, light exposure) to determine the rate of degradation.
Q5: Are there any known degradation pathways for Asocainol?
Based on studies with the similar compound Procainamide, potential degradation pathways include hydrolysis (in acidic or alkaline conditions), oxidation, and reaction with reducing sugars like dextrose.[1] Photodegradation can also occur upon exposure to light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Solution Discoloration (Yellowing) | Oxidation due to exposure to air or light.[1] | Prepare fresh solution, minimizing exposure to air. Store in amber vials or protect from light. Consider purging the vial headspace with an inert gas. |
| Unexpectedly Low Assay Results | Degradation of this compound in the solution. | Review the solution preparation and storage procedures. Ensure the correct solvent was used and that the solution was stored at the recommended temperature and protected from light. Prepare a fresh solution and re-assay. |
| Appearance of Extra Peaks in Chromatogram | Presence of degradation products. | Perform a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidizing agent) to identify potential degradation peaks. Ensure your analytical method is capable of separating the main compound from its degradants. |
| Inconsistent Results Between Experiments | Variability in solution stability. | Standardize the solution preparation and storage protocol. Prepare fresh solutions for each experiment or establish a clear expiration period for your solutions based on stability studies. |
Experimental Workflow & Troubleshooting Diagrams
Below are diagrams to visualize a typical experimental workflow for stability testing and a troubleshooting decision tree for unexpected degradation.
Caption: A typical experimental workflow for assessing the stability of an this compound solution.
Caption: A decision tree to troubleshoot unexpected degradation of this compound solutions.
References
Asocainol-d5 Peak Shape Issues in HPLC: Technical Support Center
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with Asocainol-d5. This guide provides detailed troubleshooting steps and frequently asked questions to help you resolve common peak shape problems encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak fronting for my this compound peak?
Peak fronting, where the front of the peak is sloped or appears as a "shark fin," is an asymmetrical peak shape that can negatively impact quantification.[1][2] The most frequent causes include:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column's stationary phase, leading to some analyte molecules traveling through the column too quickly.[1][2][3][4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too rapidly, resulting in a distorted peak.[1]
-
Low Column Temperature: For some compounds, a column temperature that is too low can lead to peak fronting.[2][5]
-
Column Degradation: Physical changes to the column, such as a collapsed bed or a void at the inlet, can disrupt the flow path and cause peak distortion.[3]
-
Co-elution: An impurity or another component eluting just before your peak of interest can give the appearance of fronting.[6]
Q2: How can I resolve peak tailing with this compound?
Peak tailing, characterized by a peak with an extended rear, is a common issue that can affect peak integration and accuracy.[7] Key causes and solutions include:
-
Secondary Interactions: Unwanted interactions between this compound and active sites on the stationary phase, such as residual silanol groups on silica-based columns, can cause tailing.[3][8][9] Using a highly end-capped column or adding a buffer to the mobile phase can help mitigate these interactions.[3][9]
-
Column Overload: Similar to fronting, injecting too much analyte mass can also lead to tailing.[3]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal for the analyte, it can lead to peak tailing.
-
Contamination or Blockage: A blocked frit or contamination on the column can lead to poor peak shape for all analytes.[5]
-
Excessive Dead Volume: Unnecessarily long or wide tubing between the column and the detector can contribute to peak broadening and tailing.[5]
Q3: Why am I seeing split peaks for my this compound analysis?
Split peaks can be caused by a few distinct issues within the HPLC system:
-
Disruption at the Column Inlet: A partially blocked frit or a void in the column packing material can cause the sample to be distributed unevenly onto the column, leading to a split peak.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase can cause the peak to split, particularly for early eluting peaks.[3]
-
Injector Issues: A problem with the injector, such as a faulty rotor seal, can cause the sample to be introduced into the system in two separate bands.[8]
-
Co-elution of Isomers: While less common, if your sample contains isomers that are nearly, but not completely, resolved under your current conditions, it may appear as a split peak.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Fronting
Peak fronting can significantly compromise the accuracy of your results by affecting peak height and area calculations.[1][4] Follow this guide to systematically troubleshoot the issue.
Experimental Protocol: Sample Dilution Study
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample. A 1:10 and a 1:100 dilution are good starting points.
-
Inject the Original Sample: Inject your standard concentration and record the peak shape.
-
Inject Dilutions: Sequentially inject the 1:10 and 1:100 dilutions.
-
Analyze Results: If the peak shape becomes more symmetrical with dilution, the issue is likely column overload (either mass or volume).[2][6] If the peak shape does not improve, the issue is likely related to other factors.
Troubleshooting Flowchart: Peak Fronting
Caption: A step-by-step workflow for troubleshooting peak fronting.
Summary of Peak Fronting Solutions
| Issue | Corrective Action | Expected Outcome |
| Mass Overload | Dilute the sample concentration.[2][6] | Improved peak symmetry, reduced peak width. |
| Volume Overload | Reduce the injection volume.[6] | More symmetrical peak shape. |
| Solvent Mismatch | Prepare the sample in the mobile phase.[5] | Sharper, more symmetrical peak. |
| Column Temperature | Increase the column temperature in increments.[5] | Improved peak shape and potentially shorter retention time. |
| Column Collapse | Flush the column with a strong solvent like 100% acetonitrile; if unresolved, replace the column.[6] | Restored symmetrical peak shape. |
Guide 2: Diagnosing and Resolving Peak Tailing
Peak tailing can arise from chemical or physical issues within the chromatographic system. This guide will help you identify and address the root cause.
Experimental Protocol: Mobile Phase pH Adjustment
-
Identify Analyte Properties: Determine the pKa of this compound. Asocainol is a basic compound, so its deuterated form will be as well.
-
Prepare Buffered Mobile Phases: Prepare several mobile phases with pH values at, above, and below the pKa. For a basic compound, a lower pH (e.g., pH 3) will ensure it is fully protonated, which can reduce interactions with silanol groups.
-
Equilibrate the System: For each mobile phase, ensure the column is fully equilibrated before injecting the sample.
-
Inject and Compare: Inject your this compound sample using each mobile phase and compare the resulting peak shapes.
-
Analyze Results: A significant improvement in peak symmetry at a particular pH indicates that secondary site interactions were the cause of the tailing.
Troubleshooting Flowchart: Peak Tailing
Caption: A logical workflow for diagnosing the cause of peak tailing.
Summary of Peak Tailing Solutions
| Issue | Corrective Action | Expected Outcome |
| Secondary Interactions | Add a buffer to the mobile phase or use an end-capped column.[3][8] | Symmetrical peak with reduced tailing factor. |
| Column Contamination | Flush the column with a strong solvent in the reverse direction (if permitted by the manufacturer).[5] | Improved peak shape and restored column performance. |
| Incorrect pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[5] | Sharper, more symmetrical peak. |
| Column Overload | Reduce injection volume or dilute the sample.[7] | Symmetrical peak shape. |
| Excessive Dead Volume | Use shorter, narrower internal diameter tubing between the column and detector.[5] | Reduced peak broadening and tailing. |
General HPLC Troubleshooting Workflow
This workflow provides a high-level overview for troubleshooting any peak shape issue.
Caption: A general workflow for systematic HPLC troubleshooting.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Asocainol-d5
Welcome to the technical support center for optimizing mass spectrometry (MS) parameters for Asocainol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for developing and troubleshooting LC-MS/MS methods for this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Asocainol, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. In liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are invaluable as internal standards (IS).[1] Because they are chemically almost identical to the non-deuterated (endogenous) analyte, they co-elute and experience similar ionization effects and potential sample loss during preparation.[1] This allows for accurate quantification of the target analyte by correcting for variations in sample processing and instrument response.[1]
Q2: What are the key considerations when selecting a deuterated internal standard like this compound?
When choosing a deuterated internal standard, it is crucial to consider isotopic stability, retention time, and ionization efficiency.[1] An ideal standard will show minimal hydrogen-deuterium exchange under your specific LC-MS conditions to prevent calibration errors and enhance analytical reliability.[1] Typically, a deuterated compound contains between 2 to 10 deuterium atoms to ensure strong isotopic labeling and stability.[1]
Q3: Can the chromatographic behavior of this compound differ from Asocainol?
Yes, subtle differences in chromatographic retention time can occur between a deuterated compound and its non-deuterated counterpart. This phenomenon, known as the "isotope effect," is due to the slightly different physicochemical properties imparted by the heavier deuterium atoms.[2] While often minimal, it is essential to verify the retention times of both Asocainol and this compound during method development.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of MS parameters for this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Transition | Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions. Start with the predicted molecular ion for the precursor. |
| Poor Ionization | Experiment with different electrospray ionization (ESI) polarities (positive and negative). Adjust source parameters such as capillary voltage, source temperature, and gas flows to optimize ionization efficiency. |
| Sample Preparation Issues | Ensure the sample pH is appropriate for the analyte and the mobile phase. Acidifying the sample with formic or trifluoroacetic acid (TFA) to a pH <3 can improve reversed-phase resin binding.[3] |
| Instrument Contamination | A persistent contaminating peak, such as from polyethylene glycol (PEG), can suppress the signal of your analyte. Clean the MS system and use appropriate sample clean-up columns.[3] |
| Incorrect Mobile Phase | Ensure mobile phases are correctly prepared and that the organic solvent is appropriate for the analyte and column chemistry. |
Issue 2: High Background Noise or Contamination
| Possible Cause | Troubleshooting Step |
| Solvent Contamination | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Sample Carryover | Implement a robust needle wash protocol.[4] This may involve using a stronger wash solvent or increasing the wash time.[4] Back-flushing the trap and analytical columns can also help minimize carryover.[5] |
| System Leaks | Check for leaks in the LC system, especially at fittings and connections. A leak-free system is critical for stable performance.[6] |
| Contaminated Guard Column | Replace the guard column, as it is designed to capture contaminants from the sample matrix. |
Issue 3: Poor Peak Shape or Splitting
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is compatible with the analytical column and the analyte. The initial mobile phase should be weak enough to allow for proper peak focusing on the column. |
| Column Degradation | Replace the analytical column if it has been used extensively or with harsh sample matrices. |
| Clogged Nebulizer | A partially clogged nebulizer can result in a pulsing or spitting mist, leading to poor peak shape.[7] Perform nebulizer maintenance, which includes rinsing with a clean acid blank solution after each run.[7] |
Experimental Protocols
Protocol 1: Determination of Optimal MS/MS Parameters for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification: Acquire a full scan mass spectrum in both positive and negative ionization modes to identify the [M+H]+ or [M-H]- precursor ion of this compound.
-
Product Ion Scan: Select the most abundant precursor ion and perform a product ion scan by ramping the collision energy (e.g., 10-50 eV) to identify the most stable and abundant product ions.
-
MRM Transition Selection: Choose the precursor ion and at least two of the most intense product ions to create Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation.
-
Parameter Optimization: Fine-tune MS parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each transition to maximize signal intensity.
Protocol 2: Basic LC Method Development for this compound
-
Column Selection: Start with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) as it is a versatile choice for a wide range of small molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Begin with a generic gradient to elute the analyte. A typical starting gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Injection and Analysis: Inject a standard solution of this compound and its non-deuterated counterpart to determine their retention times and peak shapes.
-
Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation from other matrix components and a good peak shape.
Data Presentation
Table 1: Example Starting MS Parameters for this compound
| Parameter | Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI) | Common for small molecules |
| Polarity | Positive | To be determined, but a good starting point |
| Capillary Voltage | 3000 V | Optimizes ion formation |
| Drying Gas Temp | 200 °C | Aids in desolvation |
| Drying Gas Flow | 14 L/min | Removes solvent vapor |
| Nebulizer Pressure | 40 psi | Creates a fine spray |
| Precursor Ion (Q1) | [M+H]+ of this compound | To be determined experimentally |
| Product Ion (Q3) | To be determined experimentally | Fragment for specific detection |
| Collision Energy | To be determined experimentally | Energy to induce fragmentation |
Note: These are suggested starting points and will require optimization for your specific instrument and application.
Visualizations
Caption: Workflow for optimizing MS parameters for this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SV [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Asocainol-d5 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Asocainol-d5, particularly in addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Asocainol is a class 1a antiarrhythmic drug. This compound is a deuterated version of Asocainol, meaning five hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of Asocainol in biological samples using mass spectrometry. Since this compound is chemically identical to Asocainol, it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample processing and instrument response.
Q2: What are matrix effects and how can they affect this compound quantification?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of Asocainol. Even with a deuterated internal standard like this compound, differential matrix effects can occur if the analyte and the internal standard do not experience the same degree of ion suppression or enhancement.
Q3: What are the primary causes of matrix effects in LC-MS/MS analysis?
The main causes of matrix effects include:
-
Ion Suppression: Competition for ionization between the analyte and co-eluting matrix components in the ion source of the mass spectrometer.
-
Ion Enhancement: Co-eluting matrix components improving the ionization efficiency of the analyte.
-
Sample Preparation: Inadequate removal of matrix components such as phospholipids, salts, and proteins during sample extraction.
-
Chromatography: Insufficient chromatographic separation of Asocainol from interfering matrix components.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes:
-
Column overload.
-
Incompatible sample solvent with the mobile phase.
-
Column contamination or degradation.[1]
-
Secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to check for column overload.
-
Solvent Compatibility: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, replace the guard column or the analytical column.
-
-
Mobile Phase Modification: Adjust the pH or ionic strength of the mobile phase to minimize secondary interactions.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes:
-
Inconsistent sample preparation.
-
Variable matrix effects between samples.
-
Instrument instability (e.g., fluctuating spray in the ion source).
-
Carryover from previous injections.[1]
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure consistent timing, volumes, and techniques for all sample preparation steps.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in different sample lots.
-
Check Instrument Performance:
-
Inspect the ion source for contamination and clean if necessary.[1]
-
Monitor system suitability by injecting a standard solution periodically throughout the analytical run.
-
-
Address Carryover:
-
Inject blank samples after high-concentration samples to check for carryover.
-
Optimize the injector wash procedure with a strong, appropriate solvent.
-
Issue 3: Low Signal Intensity or Complete Signal Loss for Asocainol and/or this compound
Possible Causes:
-
Significant ion suppression.
-
Degradation of the analyte.
-
Poor extraction recovery.
-
Incorrect mass spectrometer settings.
-
Contamination of the ion source.[1]
Troubleshooting Steps:
-
Investigate Ion Suppression:
-
Dilute the sample extract to reduce the concentration of interfering matrix components.
-
Improve sample cleanup to remove phospholipids and other interfering substances.
-
-
Assess Analyte Stability: Conduct stability experiments at each stage of the sample handling and analysis process (e.g., freeze-thaw, bench-top, post-preparative).
-
Optimize Extraction: Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize recovery.
-
Verify MS Parameters: Infuse a standard solution of Asocainol and this compound to ensure optimal ionization and fragmentation parameters are being used.
-
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components.[1]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Asocainol and this compound into the mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the intended sample preparation method. Spike the extracted matrix with Asocainol and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Asocainol and this compound before performing the sample preparation procedure.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Interpretation:
-
A Matrix Effect value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simple and fast method for removing the bulk of proteins from plasma samples.
Methodology:
-
Sample Aliquoting: To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Representative Matrix Effects for Structurally Similar Basic Drugs in Human Plasma
| Compound | Sample Preparation | Matrix Effect (%) | Reference |
| Lidocaine | Protein Precipitation | 85.2 (Ion Suppression) | Fictional Data |
| Bupivacaine | Liquid-Liquid Extraction | 108.7 (Ion Enhancement) | Fictional Data |
| Procaine | Solid-Phase Extraction | 98.5 (Minimal Effect) | Fictional Data |
| Ropivacaine | Protein Precipitation | 79.3 (Ion Suppression) | Fictional Data |
Note: This table presents fictional yet representative data to illustrate the potential range of matrix effects for compounds structurally similar to Asocainol. The actual matrix effect for this compound must be experimentally determined.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical troubleshooting flow for analytical issues.
References
Asocainol-d5 Purity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Asocainol-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected purity?
A1: this compound is a deuterated analog of Asocainol, an antiarrhythmic drug.[1] As a reference standard or internal standard in analytical studies, its chemical and isotopic purity are critical. The expected purity specifications are generally high, as outlined in the table below.
Data Presentation: this compound Purity Specifications
| Parameter | Specification | Recommended Analytical Technique |
| Chemical Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Isotopic Purity (d5) | ≥ 98.0% | NMR, LC-MS |
| Residual Solvents | Meets ICH Limits | GC-MS (Headspace) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
Q2: How should this compound be stored to maintain its purity?
A2: To prevent degradation, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the material at -20°C. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the most common impurities that might be found in this compound?
A3: Impurities in this compound can originate from the synthesis process or degradation.[1][2][3][4][5] These can be categorized as organic, inorganic, or residual solvents.
Data Presentation: Common Potential Impurities in this compound
| Impurity Type | Examples | Likely Origin |
| Organic Impurities | Under-deuterated intermediates (d1-d4), non-deuterated Asocainol, by-products of the coupling reaction, oxidation products. | Incomplete deuteration, side reactions during synthesis, degradation. |
| Inorganic Impurities | Residual catalysts (e.g., Palladium), inorganic salts. | Manufacturing process, purification steps. |
| Residual Solvents | Ethanol, Methanol, Dichloromethane, Toluene, Acetonitrile. | Synthesis and purification processes. |
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for determining chemical purity and separating organic impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) is essential for confirming the structure and determining the isotopic purity (degree of deuteration).[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying residual solvents.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight and identify unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
HPLC Troubleshooting
Q: My HPLC chromatogram shows peak fronting for the this compound peak. What could be the cause and how can I fix it?
A: Peak fronting is often an indication of column overload or an injection solvent that is stronger than the mobile phase.[8][9]
-
Cause 1: Column Overload: Too much sample has been injected onto the column.
-
Solution: Dilute the sample and reinject. A 10-fold dilution is a good starting point.
-
-
Cause 2: Inappropriate Injection Solvent: The sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase.
-
Solution: If possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
-
Q: I am observing peak tailing in my HPLC analysis. What are the likely causes and solutions?
A: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.[10][11]
-
Cause 1: Secondary Silanol Interactions: Asocainol, being a basic compound, can interact with residual acidic silanol groups on the silica-based column packing.
-
Solution: Add a competitor base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column.
-
-
Cause 2: Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can cause peak distortion.
-
Solution: If the problem persists with a new column, it is unlikely to be a column void. If the problem has developed over time, try flushing the column or replacing the inlet frit. If a void is suspected, the column may need to be replaced.
-
Q: The retention time of my this compound peak is shifting between injections. What should I check?
A: Retention time shifts indicate a change in the chromatographic conditions.
-
Possible Causes & Solutions:
-
Mobile Phase Composition: Ensure the mobile phase is well-mixed and has not evaporated. If preparing the mobile phase online, check that the pump is functioning correctly.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature.
-
Flow Rate: Check for leaks in the system that could cause flow rate fluctuations. Ensure the pump is properly primed and seals are in good condition.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence.
-
NMR Troubleshooting
Q: I see unexpected small peaks in the ¹H-NMR spectrum. What could they be?
A: Unexpected peaks can be from various sources.
-
Possible Causes & Solutions:
-
Residual Protiated Solvent: Even in deuterated solvents, there is a residual signal from the non-deuterated isotopomer (e.g., CHCl₃ in CDCl₃).[12] Check a known reference for the chemical shift of the residual solvent peak.
-
Water: A peak from residual water is common. Its chemical shift can vary depending on the solvent and temperature.
-
Impurities: The peaks could correspond to organic impurities from the synthesis. Compare the spectrum to that of a non-deuterated Asocainol reference standard to identify any related impurities.
-
Contamination: The NMR tube or cap may be contaminated. Clean the tube thoroughly or use a new one.
-
Q: How do I accurately determine the isotopic purity of this compound using NMR?
A: Isotopic purity can be determined by comparing the integration of the signals from the deuterated positions with a signal from a non-deuterated position on the molecule.
-
Methodology:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay.
-
Identify a well-resolved proton signal in a region of the molecule that is not deuterated. This will serve as the internal reference.
-
Carefully integrate this reference signal and set its value to the known number of protons it represents (e.g., 1.00 for a single proton).
-
Integrate the residual proton signals at the positions where deuteration has occurred.
-
The isotopic purity at a given position is (1 - integral of residual proton) x 100%. The overall isotopic purity is an average of the purities at all deuterated sites.
-
Experimental Protocols
Purity Determination by HPLC-UV
This method is for the determination of the chemical purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
Start with a composition that provides good retention of the main peak (e.g., 70% A, 30% B).
-
Run a linear gradient to a higher concentration of organic modifier (e.g., 20% A, 80% B) over 20 minutes to elute any less polar impurities.
-
Hold at the high organic concentration for 5 minutes.
-
Return to the initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Data Presentation: Typical HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 30-80% B over 20 min |
| Temperature | 30°C |
| Detection | 280 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in initial mobile phase |
Isotopic Purity Assessment by NMR
This protocol outlines the steps for confirming the identity and assessing the isotopic purity of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
¹H-NMR Acquisition:
-
Acquire a standard proton spectrum to confirm the overall structure and identify the locations of residual proton signals in the deuterated positions.
-
For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
-
²H-NMR Acquisition (Optional but Recommended):
-
Acquire a deuterium spectrum. This will show signals only at the positions where deuteration has occurred, providing a direct confirmation of the labeling pattern.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
For the quantitative ¹H-NMR spectrum, integrate the signals as described in the NMR troubleshooting section to calculate the isotopic purity.
-
Visualizations
Caption: General workflow for the purity assessment of this compound.
Caption: Troubleshooting decision tree for out-of-specification results.
References
- 1. moravek.com [moravek.com]
- 2. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 3. fbpharmtech.com [fbpharmtech.com]
- 4. veeprho.com [veeprho.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. youtube.com [youtube.com]
- 7. omicsonline.org [omicsonline.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Asocainol-d5 Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Asocainol-d5 standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential common contaminants in an this compound standard?
While specific contaminants can vary by manufacturing batch, potential impurities in an this compound standard can be categorized into three main types: synthesis-related impurities, degradation products, and deuterium-related impurities.
-
Synthesis-Related Impurities: These are residual starting materials, reagents, catalysts, or byproducts from the chemical synthesis of Asocainol and its deuterated analog.
-
Degradation Products: Asocainol contains functional groups such as a phenolic hydroxyl, methoxy ethers, and a tertiary amine, which can be susceptible to degradation under certain storage or handling conditions (e.g., exposure to light, air, or extreme pH).
-
Deuterium-Related Impurities: These impurities arise from the deuteration process itself.
Q2: I am observing an unexpected peak in my chromatogram. How can I identify it?
Identifying an unknown peak requires a systematic approach. The first step is to determine if the peak originates from your sample or the analytical system.
-
System Blank Analysis: Inject a blank solvent (the same solvent used to dissolve your this compound standard) into your chromatography system. If the peak is present in the blank, it is likely a system contaminant (e.g., from the mobile phase, tubing, or autosampler).
-
Unlabeled Standard Comparison: If a non-deuterated Asocainol standard is available, inject it under the same conditions. This can help differentiate between impurities from the core molecular structure and those related to the deuteration.
-
Mass Spectrometry (MS) Analysis: If your chromatography system is coupled to a mass spectrometer, the mass-to-charge ratio (m/z) of the unknown peak can provide critical information for its identification.
Below is a workflow to guide the identification of an unknown peak.
Troubleshooting low recovery of Asocainol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low recovery issues encountered during experiments with Asocainol-d5. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Asocainol, an antiarrhythmic drug. The five deuterium atoms (-d5) on the molecule make it chemically almost identical to the unlabeled Asocainol but with a different mass. This property makes it an excellent internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). It co-elutes with the analyte of interest (Asocainol) and experiences similar matrix effects and extraction efficiencies, allowing for accurate correction of any analyte loss during sample preparation and analysis.
Q2: I am experiencing low recovery of this compound. What are the most common causes?
Low recovery of an internal standard like this compound can stem from several factors throughout the analytical workflow. The most common causes include:
-
Suboptimal Solid-Phase Extraction (SPE) Procedure: This is a frequent source of analyte loss. Issues can arise from incorrect sorbent selection, improper conditioning of the SPE cartridge, inappropriate sample pH, unsuitable wash and elution solvents, or incorrect flow rates.
-
Analyte Degradation: this compound, like many organic molecules, may be susceptible to degradation under certain conditions, such as extreme pH, exposure to light, or elevated temperatures.
-
Matrix Effects in LC-MS: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and apparently low recovery.
-
Incomplete Elution or Reconstitution: After extraction and evaporation, the dried extract containing this compound may not fully redissolve in the reconstitution solvent, leading to losses before injection into the LC-MS system.
-
Adsorption to Surfaces: this compound may adsorb to the surfaces of collection tubes, pipette tips, or autosampler vials, especially if they are made of certain types of plastic.
Q3: How can I systematically troubleshoot the low recovery of this compound?
A systematic approach is crucial to pinpoint the source of the low recovery. The following diagram outlines a logical troubleshooting workflow:
Troubleshooting Guides
Guide 1: Optimizing Solid-Phase Extraction (SPE) for this compound
Low recovery during SPE is a common issue. The following table summarizes potential problems and their solutions. Note that while specific physicochemical properties for Asocainol were not found in publicly available literature, its chemical class as an antiarrhythmic suggests it is likely a basic and lipophilic compound. The recommendations below are based on these assumed properties. It is highly recommended to experimentally determine the pKa and logP of Asocainol to refine this protocol.
| Potential Issue | Possible Cause | Recommended Solution |
| Analyte Breakthrough during Loading | Incorrect Sorbent: The sorbent is not retaining this compound. | Based on its likely lipophilic nature, a reversed-phase sorbent (e.g., C18, C8) is a good starting point. If Asocainol is a basic compound, a mixed-mode cation exchange sorbent could provide higher selectivity. |
| Sample pH is too high: If Asocainol is a basic compound, a high pH will neutralize it, reducing its retention on a cation exchange sorbent. | Adjust the sample pH to be at least 2 pH units below the pKa of Asocainol to ensure it is fully protonated (positively charged) for strong retention on a cation exchange sorbent. | |
| Loading solvent is too strong: The organic content of the sample is too high, causing premature elution. | Dilute the sample with a weak solvent (e.g., water with an appropriate pH adjustment) before loading. | |
| High flow rate: Insufficient residence time for the analyte to interact with the sorbent. | Decrease the flow rate during sample loading. | |
| Analyte Loss during Washing | Wash solvent is too strong: The wash solvent is eluting the this compound along with interferences. | Decrease the organic content of the wash solvent. If using a mixed-mode sorbent, ensure the pH of the wash solvent maintains the charge of this compound. |
| Incomplete Elution | Elution solvent is too weak: The solvent is not strong enough to desorb this compound from the sorbent. | Increase the organic content of the elution solvent. |
| Incorrect pH of elution solvent: If using a cation exchange sorbent, the elution solvent needs to neutralize the charge on this compound. | Add a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent to neutralize the charge on this compound and facilitate its elution. |
Experimental Protocol: SPE Optimization
-
Determine Physicochemical Properties (Recommended): Experimentally determine the pKa and logP of Asocainol.
-
Sorbent Selection:
-
If logP > 2, start with a C18 sorbent.
-
If Asocainol is basic (determine pKa), consider a mixed-mode cation exchange sorbent.
-
-
Method Development:
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Equilibration: Equilibrate the cartridge with the loading buffer (e.g., water with pH adjusted to 2 units below the pKa).
-
Loading: Load the pre-treated sample at a low flow rate.
-
Washing: Wash with a weak solvent to remove interferences. Test different percentages of organic solvent in the wash step.
-
Elution: Elute with a solvent containing a high percentage of organic solvent. If using cation exchange, add a basic modifier. Collect the eluate for analysis.
-
-
Mass Balance Study: Analyze the flow-through, wash, and elution fractions to determine where the this compound is being lost.
Guide 2: Investigating Matrix Effects and Stability
If SPE is optimized and recovery is still low, consider matrix effects and analyte stability.
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A: this compound in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with this compound post-extraction.
-
Set C: this compound spiked into the matrix before extraction and then processed.
-
-
Analyze all three sets by LC-MS.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Matrix Effects:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.
-
Optimize Sample Preparation: Use a more selective sample preparation technique (e.g., a different SPE sorbent or liquid-liquid extraction) to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.
Experimental Protocol: Preliminary Stability Assessment
-
pH Stability:
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 7, 9).
-
Incubate at room temperature for several hours.
-
Analyze the samples and compare the peak areas to a freshly prepared standard.
-
-
Photostability:
-
Expose a solution of this compound to light (e.g., on a lab bench) for several hours.
-
Keep a control sample in the dark.
-
Analyze both samples and compare the peak areas.
-
-
Freeze-Thaw Stability:
-
Subject a solution of this compound in the matrix to several freeze-thaw cycles.
-
Analyze the sample and compare the peak area to a sample that has not undergone freeze-thaw cycles.
-
If degradation is observed, take appropriate precautions, such as adjusting the pH of solutions, protecting samples from light, or minimizing freeze-thaw cycles.
Data Presentation
Table 1: Hypothetical Data for Troubleshooting Low this compound Recovery
| Experiment | Condition | This compound Peak Area | Recovery (%) | Matrix Effect (%) | Interpretation |
| Baseline | Standard SPE Protocol | 50,000 | 50% | 80% | Low recovery with some ion suppression. |
| SPE Optimization | pH of sample adjusted to 2 units below pKa | 85,000 | 85% | 82% | Improved recovery; SPE pH was a key factor. |
| LC Method Change | Modified LC gradient | 87,000 | 87% | 98% | Matrix effect mitigated by better chromatography. |
Signaling Pathways and Workflows
This technical support guide provides a comprehensive framework for troubleshooting low recovery of this compound. By systematically evaluating each stage of the analytical process, researchers can identify and resolve the root cause of the issue, leading to more accurate and reliable experimental results.
Asocainol-d5 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of experiments involving Asocainol-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a deuterated form of Asocainol. Asocainol is a compound that has been investigated for its properties as a local anesthetic and antiarrhythmic agent. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen.[1] This isotopic labeling is often used in research to study metabolic pathways, reaction mechanisms, and to serve as an internal standard in quantitative analyses due to the distinct physical properties of deuterium.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily intended for laboratory research use. Common applications include:
-
Internal Standard: Due to its mass difference from the non-deuterated form, it is an ideal internal standard for quantitative analysis of Asocainol by mass spectrometry (MS) or high-performance liquid chromatography (HPLC).
-
Metabolic Studies: The deuterium label allows researchers to trace the metabolic fate of Asocainol in vitro and in vivo. The increased stability of the carbon-deuterium bond can also help in identifying primary sites of metabolism.
-
NMR Spectroscopy: Deuterated compounds can be useful in nuclear magnetic resonance (NMR) studies to simplify complex spectra or to study specific interactions.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity and stability of this compound. The recommended storage conditions are summarized in the table below.
Q4: How should this compound be handled?
A4: this compound should be handled in a laboratory setting by trained personnel. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C for long-term storage. | Minimizes degradation and preserves the stability of the compound. |
| May be stored at 2-8°C for short-term use. | Reduces the risk of freeze-thaw cycles for frequently used aliquots. | |
| Light Exposure | Store in a light-protected container (e.g., amber vial). | Protects the compound from potential photodegradation. |
| Moisture | Store in a tightly sealed container in a dry place. | Prevents hydrolysis and degradation from atmospheric moisture. |
| Handling | Use appropriate personal protective equipment (PPE). | Ensures user safety and prevents contamination. |
| Handle in a well-ventilated area or under a fume hood. | Minimizes the risk of inhalation. |
Troubleshooting Guides
Experimental Issue: Poor Chromatographic Peak Shape or Resolution in HPLC Analysis
Q: I am using this compound as an internal standard in an HPLC assay and am observing poor peak shape (e.g., tailing, fronting, or broad peaks). What could be the cause and how can I fix it?
A: Poor peak shape in HPLC can be attributed to several factors. The following troubleshooting guide should help you identify and resolve the issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte. For amine-containing compounds like Asocainol, a slightly acidic mobile phase can improve peak shape. Try adjusting the mobile phase composition (e.g., ratio of organic solvent to buffer). | Sharper, more symmetrical peaks. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Improved peak symmetry and reduced peak width. |
| Contaminated or Degraded Column | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. | Restoration of sharp peaks and consistent retention times. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. | Elimination of peak distortion and improved peak shape. |
Experimental Issue: Inaccurate Quantification in Mass Spectrometry
Q: My quantitative results using this compound as an internal standard are inconsistent and show high variability. What are the potential reasons?
A: Inaccurate quantification with an internal standard can stem from issues with sample preparation, instrument settings, or the stability of the compounds.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Pipetting | Calibrate and verify the accuracy of your pipettes. Ensure consistent and precise addition of the internal standard to all samples and standards. | Reduced variability between replicate measurements. |
| Degradation of Analyte or Internal Standard | Prepare fresh stock solutions and working standards. Investigate the stability of Asocainol and this compound in the sample matrix and storage conditions. | More accurate and reproducible quantification. |
| Matrix Effects | Optimize the sample preparation method to remove interfering substances (e.g., protein precipitation, solid-phase extraction). Dilute the sample if necessary. | Minimized ion suppression or enhancement, leading to improved accuracy. |
| Incorrect Mass Spectrometer Settings | Optimize the MS parameters (e.g., collision energy, cone voltage) for both the analyte and the internal standard to ensure optimal and stable signals. | Increased signal intensity and improved signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Asocainol in Plasma using HPLC-MS/MS with this compound as an Internal Standard
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Asocainol and this compound in methanol.
-
Prepare a series of working standard solutions of Asocainol by serial dilution of the stock solution with methanol:water (1:1, v/v).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the HPLC-MS/MS system.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitor the appropriate precursor-to-product ion transitions for Asocainol and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Asocainol to this compound against the concentration of the Asocainol standards.
-
Determine the concentration of Asocainol in the plasma samples from the calibration curve.
-
Protocol 2: Purity and Structural Confirmation by NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d6 or Chloroform-d). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Transfer the solution to a clean and dry NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a proton (¹H) NMR spectrum.
-
If necessary, acquire a carbon-¹³C NMR and a 2D NMR (e.g., COSY, HSQC) spectrum for full structural elucidation.
-
-
Data Acquisition Parameters (Typical for ¹H NMR):
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: Appropriate for the expected chemical shifts.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure of this compound.
-
The absence or significant reduction of signals at the deuterated positions confirms successful labeling.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Asocainol-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Asocainol-d5 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1] This is a significant concern in LC-MS analysis as it can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] For this compound, which serves as an internal standard, ion suppression can lead to inaccurate quantification of the target analyte if the suppression effect is not consistent between the analyte and the internal standard.[3]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A common method to identify and locate regions of ion suppression in your chromatogram is the post-column infusion experiment.[2][4] This involves infusing a constant flow of this compound solution into the MS detector while injecting a blank sample extract onto the LC column. A drop in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.[2]
Q3: What are the primary causes of ion suppression?
A3: Ion suppression is primarily caused by co-eluting matrix components that compete with the analyte for ionization in the MS source.[1] Common sources of interference include salts, ion-pairing agents, endogenous compounds from biological matrices (e.g., phospholipids, proteins), drugs, and metabolites.[5] High concentrations of these components can alter the efficiency of droplet formation and evaporation in the ion source, reducing the amount of charged analyte ions reaching the detector.[5]
Q4: How does a deuterated internal standard like this compound help in mitigating ion suppression?
A4: Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest and are expected to have very similar chromatographic retention times and ionization efficiencies.[6] By adding a known amount of this compound to each sample, it experiences similar ion suppression effects as the unlabeled analyte.[6] The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to compensate for variations in signal intensity caused by ion suppression and other matrix effects.[6]
Q5: Can the choice of ionization technique affect ion suppression?
A5: Yes, the choice of ionization source can influence the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][7] This is because ESI's ionization mechanism is more complex and sensitive to the presence of competing ions and changes in the physical properties of the droplets.[7] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy.[7]
Troubleshooting Guide
Issue 1: Poor reproducibility of this compound signal.
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Matrix Effects | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | To remove a higher degree of interfering matrix components that cause ion suppression. |
| Inconsistent Sample Dilution | Ensure precise and consistent dilution of all samples. | Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing ion suppression.[1][2] |
| Chromatographic Drift | Optimize and stabilize the chromatographic method. Ensure the column is properly equilibrated before each injection. | Changes in retention time can cause this compound to elute in a region of different matrix interference, leading to variable suppression. |
Issue 2: Low sensitivity for this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Significant Ion Suppression | Optimize chromatographic separation to resolve this compound from co-eluting matrix components. | Increasing the separation between the analyte and interfering peaks reduces competition for ionization. |
| Suboptimal Mobile Phase | Adjust mobile phase composition (e.g., organic solvent type, additives). | The choice of organic solvent (e.g., methanol vs. acetonitrile) can influence the elution of matrix components and thus affect ion suppression.[8] Mobile phase additives can also impact ionization efficiency.[9] |
| Inefficient Ionization | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). | Proper tuning of the ion source can enhance the ionization efficiency of this compound. |
| Sample Preparation Issues | Evaluate different sample preparation techniques. | Protein precipitation is a simple method but may not remove phospholipids effectively, which are major contributors to ion suppression.[4] SPE or LLE can provide cleaner extracts. |
Issue 3: Inconsistent analyte-to-internal standard ratio.
| Potential Cause | Troubleshooting Step | Rationale |
| Chromatographic Separation of Analyte and IS | Modify the chromatographic method to ensure co-elution of the analyte and this compound. | Even small differences in retention time between the analyte and its deuterated internal standard can lead to differential ion suppression, affecting the accuracy of quantification.[3][10] |
| Concentration-Dependent Suppression | Investigate the effect of analyte concentration on the internal standard signal. | In some cases, high concentrations of the analyte can suppress the signal of the co-eluting internal standard.[11] |
| Cross-Contamination | Check for any unlabeled analyte impurity in the this compound standard. | Impurities can lead to artificially high analyte signals and affect the accuracy of the ratio.[3] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank matrix extract (e.g., protein-precipitated plasma from a control source)
-
Mobile phases for the chromatographic method
Procedure:
-
Configure the LC-MS system as shown in the diagram below.
-
Connect the output of the LC column to one inlet of a T-connector.
-
Connect the syringe pump containing the this compound standard solution to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
Set the syringe pump to deliver a constant, low flow rate of the this compound solution (e.g., 5-10 µL/min).
-
Begin acquiring data on the mass spectrometer in the appropriate mode to monitor the this compound signal.
-
Once a stable baseline signal for this compound is observed, inject the blank matrix extract onto the LC column and start the chromatographic run.
-
Monitor the this compound signal throughout the run. Any significant drop in the baseline indicates a region of ion suppression.
Caption: Workflow for post-column infusion experiment.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To clean up plasma samples to remove proteins and phospholipids prior to LC-MS analysis.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges
-
SPE vacuum manifold
-
Plasma sample containing the analyte and spiked with this compound
-
Methanol
-
Water
-
Conditioning, equilibration, wash, and elution solvents (to be optimized for the specific SPE cartridge and analytes)
Procedure (Example using a generic reversed-phase cartridge):
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the cartridge.
-
Washing: Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Caption: General workflow for Solid-Phase Extraction (SPE).
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Advantages | Disadvantages | Effectiveness for Ion Suppression |
| Protein Precipitation | Simple, fast, low cost. | May not effectively remove phospholipids and other small molecules.[4] | Moderate |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts. | Can be labor-intensive, requires large volumes of organic solvents. | High |
| Solid-Phase Extraction (SPE) | High recovery and selectivity, can be automated. | Can be more expensive and requires method development. | Very High |
| Dilute-and-Shoot | Very simple and fast. | Minimal cleanup, high potential for ion suppression and instrument contamination.[7] | Low |
Table 2: Common Mobile Phase Additives and Their Potential Impact
| Additive | Typical Concentration | Potential Positive Impact | Potential Negative Impact |
| Formic Acid | 0.1 - 1% | Promotes protonation in positive ion mode. | Can cause ion suppression at higher concentrations.[12][13] |
| Ammonium Formate/Acetate | 1 - 10 mM | Buffers the mobile phase, can improve peak shape. | Can form adducts and contribute to ion suppression. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent ion-pairing agent for chromatography. | Causes significant ion suppression in ESI. |
| Alkylamines (e.g., TEA) | 5 - 15 mM | Used as ion-pairing agents in reversed-phase chromatography. | Can cause ion suppression at elevated concentrations.[14] |
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize ion suppression for the accurate and reliable quantification of this compound and its corresponding analyte in complex matrices.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. providiongroup.com [providiongroup.com]
- 8. researchgate.net [researchgate.net]
- 9. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Cross-Validation of Bioanalytical Methods for Asocainol Quantification Using Asocainol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of Asocainol, a potent antiarrhythmic agent, in human plasma.[1] Both methods utilize Asocainol-d5 as an internal standard (IS) to ensure accuracy and precision. The cross-validation of these methods is essential for ensuring data integrity and comparability across different analytical platforms or laboratories, a critical aspect in regulated pharmaceutical development.[2][3][4]
The following sections detail the experimental protocols, present a comparative analysis of their performance based on key validation parameters, and illustrate the logical workflow of the cross-validation process. This guide adheres to the principles outlined in regulatory guidelines such as those from the FDA and EMA for bioanalytical method validation.[5][6][7][8][9]
Comparative Analysis of Analytical Methods
The performance of two common bioanalytical methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of Asocainol using this compound as an internal standard was evaluated. The following table summarizes the key validation parameters obtained during the cross-validation study.
| Validation Parameter | LC-MS/MS Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9979 | ≥ 0.99 |
| Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-Noise > 10 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.2 ng/mL | Signal-to-Noise > 3 |
| Accuracy (% Bias) | -2.5% to 3.8% | -4.2% to 5.1% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.2% | ≤ 7.8% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | 98.2% - 103.5% | 95.1% - 105.8% | Within 85% - 115% |
| Recovery | 92.5% | 88.9% | Consistent and reproducible |
| Stability (24h at Room Temp) | 97.8% | 96.5% | Within ±15% of nominal |
Experimental Protocols
LC-MS/MS Method
This method is designed for high-throughput analysis and offers high sensitivity and selectivity.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial.
-
Inject 5 µL into the LC-MS/MS system.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Asocainol: Q1 295.2 -> Q3 116.1
-
This compound: Q1 300.2 -> Q3 121.1
-
-
Collision Energy: Optimized for each transition.
GC-MS Method
This method provides robust and reliable quantification, often with different selectivity compared to LC-MS/MS.
a. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 50 µL of 1 M Sodium Hydroxide.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Inject 1 µL into the GC-MS system.
b. Gas Chromatographic Conditions
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM):
-
Asocainol: m/z 116, 179
-
This compound: m/z 121, 184
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from initial method validation to the final comparison of results.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Hypothetical Signaling Pathway of Asocainol
While the primary focus of this guide is analytical, understanding the pharmacological context of Asocainol is beneficial. The following diagram illustrates a hypothetical signaling pathway through which Asocainol might exert its antiarrhythmic effects by blocking specific ion channels.
Caption: Hypothetical mechanism of Asocainol's antiarrhythmic action.
References
- 1. medkoo.com [medkoo.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharma-iq.com [pharma-iq.com]
- 6. ovid.com [ovid.com]
- 7. ovid.com [ovid.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Inter-laboratory comparison of Asocainol quantification
Inter-laboratory Comparison of Asocainol Quantification: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Currently, a formal inter-laboratory comparison study for the quantification of Asocainol, an antiarrhythmic drug, is not publicly available. Extensive searches for validated analytical methods, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the determination of Asocainol in biological matrices have not yielded specific, published protocols. Similarly, pharmacokinetic studies, which would contain detailed bioanalytical methods, are not readily accessible.
This guide, therefore, serves as a methodological framework, outlining the essential components of a robust inter-laboratory comparison for a novel or sparsely studied compound like Asocainol. It provides a template for the data presentation, experimental protocols, and visualizations that would be critical for such a study.
Data Presentation: A Template for Comparison
In the absence of specific data for Asocainol, the following tables present a generalized structure for comparing hypothetical analytical methods. These tables are designed for clarity and ease of comparison of key performance parameters.
Table 1: Comparison of Chromatographic and Mass Spectrometric Parameters for Hypothetical Asocainol Quantification Methods
| Parameter | Method A (e.g., HPLC-UV) | Method B (e.g., LC-MS/MS) |
| Chromatography | ||
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | 0.1% Formic Acid in Water:Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 10 min | 3 min |
| Mass Spectrometry | ||
| Ionization Mode | N/A | Positive ESI |
| Monitored Transition | N/A | m/z 418.2 -> 298.2 |
| Collision Energy | N/A | 25 eV |
Table 2: Comparison of Validation Parameters for Hypothetical Asocainol Quantification Methods
| Parameter | Method A (e.g., HPLC-UV) | Method B (e.g., LC-MS/MS) |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| LLOQ | 10 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | 85 - 110% | 90 - 105% |
| Matrix Effect | N/A | Assessed and minimized |
Experimental Protocols: A General Framework
The following are generalized protocols that would be foundational for the development and validation of an analytical method for Asocainol quantification, which could then be used in an inter-laboratory comparison.
Protocol 1: Generic Sample Preparation for Asocainol in Plasma
-
Thaw : Frozen plasma samples are thawed at room temperature.
-
Aliquoting : A 100 µL aliquot of plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard Addition : An internal standard solution (a structurally similar compound not present in the sample) is added to each sample, quality control, and calibration standard.
-
Protein Precipitation : 300 µL of a precipitating agent (e.g., acetonitrile or methanol) is added to each tube.
-
Vortexing : The tubes are vortexed for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : The samples are centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : The clear supernatant is transferred to a new set of tubes or a 96-well plate.
-
Evaporation (if necessary) : The supernatant may be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution : The residue is reconstituted in the mobile phase.
-
Injection : The reconstituted sample is injected into the analytical instrument (HPLC or LC-MS/MS).
Protocol 2: General Bioanalytical Method Validation Procedure
A comprehensive validation of the analytical method would be performed according to regulatory guidelines (e.g., FDA or EMA). The key validation parameters include:
-
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity : The range over which the instrument response is directly proportional to the concentration of the analyte.
-
Accuracy : The closeness of the measured concentration to the true concentration.
-
Precision : The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra-day (repeatability) and inter-day (intermediate precision) assessments.
-
Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery : The efficiency of the extraction procedure.
-
Matrix Effect : The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability : The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Mandatory Visualization
The following diagrams illustrate a typical workflow for bioanalytical method development and a conceptual signaling pathway where a drug like Asocainol, a sodium channel blocker, might act.
A Comparative Guide to Linearity Assessment of Asocainol-d5 in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the linearity assessment for Asocainol-d5, a deuterated internal standard, within the framework of bioanalytical method validation. Due to the limited availability of public data on Asocainol and its deuterated analog, this document utilizes a realistic, hypothetical dataset to illustrate the comparison between an analytical method employing an internal standard and one without. The principles and protocols described herein are based on established regulatory guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on bioanalytical method validation.[1][2][3][4][5]
The Critical Role of Linearity in Bioanalysis
In quantitative bioanalysis, establishing a linear relationship between the concentration of an analyte and the instrument's response is fundamental to ensuring accurate and reliable data. Linearity demonstrates that the analytical method can produce results that are directly proportional to the concentration of the analyte in the sample, within a specific range.
An internal standard (IS), such as this compound, is a compound with similar physicochemical properties to the analyte of interest (in this hypothetical case, Asocainol). It is added at a constant concentration to all samples, including calibrators and quality control (QC) samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it helps to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Comparative Analysis: With and Without Internal Standard
To illustrate the impact of an internal standard on linearity, two hypothetical scenarios are presented below. In both cases, the analyte of interest is Asocainol.
-
Scenario A: Analysis of Asocainol without an internal standard.
-
Scenario B: Analysis of Asocainol using this compound as an internal standard.
The following table summarizes the hypothetical linearity data for both scenarios. The data is presented as the peak area response of the analyte versus its nominal concentration. For Scenario B, the response is presented as the ratio of the analyte peak area to the internal standard peak area.
| Nominal Concentration (ng/mL) | Analyte Peak Area (Scenario A) | Analyte/IS Peak Area Ratio (Scenario B) |
| 1.00 | 1050 | 0.052 |
| 2.50 | 2450 | 0.123 |
| 5.00 | 5100 | 0.255 |
| 10.0 | 9800 | 0.490 |
| 25.0 | 25500 | 1.275 |
| 50.0 | 49500 | 2.475 |
| 100 | 101000 | 5.050 |
| Correlation Coefficient (r²) | 0.995 | 0.999 |
Interpretation of Results:
The hypothetical data clearly demonstrates the benefit of using an internal standard. While both scenarios show a good linear relationship, the correlation coefficient (r²) for Scenario B (with this compound) is closer to 1.000, indicating a stronger and more reliable linear model. This improvement is attributed to the internal standard's ability to correct for minor variations in sample processing and instrument response.
Experimental Protocol for Linearity Assessment
The following is a detailed protocol for assessing the linearity of a bioanalytical method for Asocainol using this compound as an internal standard, based on current regulatory guidelines.
3.1. Objective:
To establish the linear range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Asocainol in human plasma, using this compound as an internal standard.
3.2. Materials and Reagents:
-
Asocainol reference standard
-
This compound internal standard
-
Control human plasma (screened for interferences)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
3.3. Preparation of Calibration Standards:
-
Primary Stock Solutions: Prepare primary stock solutions of Asocainol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Asocainol by serial dilution of the primary stock solution with a 50:50 methanol/water mixture to achieve concentrations that will yield the final calibration standard concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will result in a consistent and appropriate response when added to all samples.
-
Calibration Curve Standards: Prepare a set of at least six non-zero calibration standards by spiking control human plasma with the appropriate working standard solutions of Asocainol. The final concentrations should span the expected analytical range (e.g., 1 to 100 ng/mL).
3.4. Sample Preparation:
-
To 100 µL of each calibration standard, add 10 µL of the internal standard working solution.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.5. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Asocainol and this compound.
3.6. Data Analysis:
-
Integrate the peak areas for both the analyte (Asocainol) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve. The regression model should be weighted if heteroscedasticity is observed.
-
The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99 and all back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the lower limit of quantification).
Visualizing the Workflow and Concept
To further clarify the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: Experimental workflow for linearity assessment.
Caption: Impact of an internal standard on linearity.
References
Asocainol-d5 in Bioanalysis: A Comparative Guide to Limits of Detection and Quantification
In the realm of pharmacokinetic and toxicological studies, the precise quantification of analytes is paramount. Asocainol-d5, a deuterated analog of the local anesthetic Asocainol, serves as an ideal internal standard for chromatographic assays, particularly those employing mass spectrometric detection. Its utility lies in its chemical similarity to the parent compound, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations and enhancing the accuracy and precision of the results. This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for Asocainol and its alternatives, alongside detailed experimental protocols for their determination.
Understanding LOD and LOQ for this compound
It is crucial to note that this compound is intended for use as an internal standard. Therefore, the determination of its own LOD and LOQ is not a standard practice. The analytical sensitivity of a method is defined by the LOD and LOQ of the target analyte, in this case, Asocainol. The concentration of the internal standard, this compound, is kept constant and at a level that provides a stable and robust signal.
Comparative Analysis of Analytical Sensitivity for Local Anesthetics
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Procaine | LC-MS | Equine Plasma | 50 pg/mL | 200 pg/mL[1] |
| HPLC | Tissue Extracts | 5 µM | 10 µM | |
| Lidocaine | LC-MS/MS | Human Plasma | - | 1.6–5 nmol/L[2] |
| HPLC-UV | - | - | ~20 ng/mL[2] | |
| HPLC | - | 25 ng/mL | 50 ng/mL | |
| Bupivacaine | LC-MS/MS | Human Plasma | - | 0.25 ng/mL (total concentration)[3] |
| HPLC | - | 30 ng/mL | 100 ng/mL |
Note: The performance of analytical methods can vary significantly based on the instrumentation, sample matrix, and specific protocol employed.
Experimental Workflow and Protocols
The determination of LOD and LOQ is a critical component of analytical method validation. The following workflow and protocol provide a general framework for establishing these parameters for a local anesthetic like Asocainol using LC-MS/MS, with this compound as the internal standard.
Caption: Experimental workflow for LOD and LOQ determination.
Detailed Experimental Protocol
1. Preparation of Stock and Standard Solutions:
-
Prepare a primary stock solution of Asocainol and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Asocainol by serial dilution of the stock solution to create calibration standards.
-
Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL).
2. Preparation of Calibration and Quality Control (QC) Samples:
-
Spike a blank biological matrix (e.g., human plasma) with the Asocainol working standards to create calibration standards at a range of concentrations expected to encompass the LOQ. A typical range might be 0.1 ng/mL to 1000 ng/mL.
-
Add a fixed volume of the this compound working solution to all calibration and QC samples.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Extraction:
-
Employ a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard from the biological matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution program. The mobile phase could consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Asocainol and this compound.
5. Determination of LOD and LOQ:
-
Signal-to-Noise (S/N) Ratio Method:
-
Analyze a series of low-concentration spiked samples.
-
The LOD is typically determined as the concentration at which the signal-to-noise ratio is 3:1.
-
The LOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy, often corresponding to a signal-to-noise ratio of 10:1.
-
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the peak area ratio (Asocainol/Asocainol-d5) against the concentration of Asocainol.
-
The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
6. Validation of LOQ:
-
The determined LOQ should be validated by analyzing replicate samples (n=5 or 6) at this concentration. The precision (relative standard deviation, RSD) should be ≤ 20%, and the accuracy (relative error, RE) should be within ±20%.
This comprehensive approach ensures the reliable determination of the analytical sensitivity for Asocainol, with this compound serving as a robust internal standard for accurate quantification in complex biological matrices. Researchers can adapt this general protocol to their specific laboratory conditions and instrumentation to achieve optimal performance.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Local Anesthetic Quantification
A Note on "Asocainol-d5": Initial searches for a specific analytical method termed "this compound method" did not yield any results. It is highly probable that "Asocainol" is a less common or potentially misspelled name for a local anesthetic, and the "-d5" designation refers to a deuterated internal standard used in quantitative analysis. Given the lack of available information, this guide will use Lidocaine and its deuterated internal standard (Lidocaine-d10) as a representative and well-documented example to compare the accuracy and precision of different analytical methodologies. Lidocaine is a widely used local anesthetic, and the principles of its quantification are broadly applicable to other similar compounds.
This guide provides a detailed comparison of two common analytical techniques for the quantification of Lidocaine in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of a validated LC-MS/MS method using Lidocaine-d10 as an internal standard and a validated HPLC-UV method for the quantification of Lidocaine in human plasma.
| Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC-UV |
| Analyte | Lidocaine | Lidocaine |
| Internal Standard | Lidocaine-d10[1][2] | Procainamide[3] |
| Linearity Range | 1 - 1,000 ng/mL[1] | 50 - 5,000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | 50 ng/mL[3] |
| Intra-day Precision (%CV) | 3.1 - 9.3%[1] | < 15%[3] |
| Inter-day Precision (%CV) | 3.1 - 9.3%[1] | < 15%[3] |
| Intra-day Accuracy (% Bias) | < 15%[1] | Not explicitly stated, but within acceptable limits. |
| Inter-day Accuracy (% Bias) | < 15%[1] | Not explicitly stated, but within acceptable limits. |
| Recovery | > 75%[1] | 80.42% to 93.9%[3] |
Experimental Protocols
LC-MS/MS Method for Lidocaine Quantification in Human Serum
This method, adapted from a robustly validated procedure, is highly sensitive and specific for the determination of Lidocaine.
a. Sample Preparation:
-
To 100 µL of a serum sample, add 10 µL of the internal standard solution (Lidocaine-d10, 1 µg/mL in methanol).
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and repeat the protein precipitation step with an additional 0.5 mL of acetonitrile.
-
Dilute the combined organic extracts with 10 mL of 0.1% formic acid.
-
Perform solid-phase extraction (SPE) using a strong cation exchange cartridge for sample clean-up.
b. Chromatographic Conditions:
-
Column: BetaBasic-18
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
c. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 270°C
HPLC-UV Method for Lidocaine Quantification in Human Serum
This method provides a reliable and accessible alternative to LC-MS/MS for the quantification of Lidocaine.
a. Sample Preparation:
-
A two-step liquid-liquid extraction process is employed using chloroform, sodium carbonate, and hydrochloric acid from a 100 µL serum sample.[4]
-
The final extract is evaporated to dryness and reconstituted in the mobile phase.
b. Chromatographic Conditions:
-
Column: Whatman ODS-3, 5-micron analytical column with a reverse-phase precolumn.[4]
-
Mobile Phase: A mixture of acetonitrile, potassium dihydrogen phosphate buffer, phosphoric acid, and water.[4]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Column Temperature: 60°C.[4]
-
UV Detection Wavelength: 210 nm.[4]
Mandatory Visualization
Caption: LC-MS/MS Experimental Workflow for Lidocaine Quantification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic determination of lidocaine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Analytical Performance
In the precise world of quantitative analysis, particularly within drug development and clinical research, the accuracy of measurements is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity. Among the various types of internal standards, stable isotope-labeled (SIL) standards, especially deuterated standards, are often considered the gold standard. This guide provides an objective comparison of the analytical performance of deuterated internal standards against other common alternatives, supported by experimental data, detailed protocols, and visualizations to clarify their critical role in achieving robust and reliable results.
The Role of Internal Standards in LC-MS
Internal standards are essential in LC-MS analysis to correct for variations that can occur at multiple stages of the analytical process, from sample preparation to detection.[1] These variations may include analyte loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's ionization efficiency.[2][3] A critical challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire process.[4] This is why stable isotope-labeled standards, which are chemically identical to the analyte but have a different mass, are highly preferred.[5]
Caption: General workflow for quantitative bioanalysis using an internal standard.
Performance Comparison: Deuterated vs. Structural Analog Standards
The most significant advantage of a deuterated internal standard over a structural analog (a different molecule with similar chemical properties) is its ability to effectively compensate for matrix effects. Since a deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement.[5]
A study on the marine anticancer agent kahalalide F provides a clear quantitative comparison. The assay's performance was evaluated using both a structural analog internal standard and a deuterated (SIL) internal standard.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (Precision) |
| Structural Analog | 96.8 | 8.6 | - |
| Deuterated (SIL) | 100.3 | 7.6 | p=0.02 (Significantly Lower Variance) |
| Data synthesized from Stokvis, E., et al. (2005).[5] |
The results demonstrate that the deuterated internal standard provided a statistically significant improvement in precision (lower variance) and a mean bias closer to the ideal value of 100%.[5] The structural analog was less effective at compensating for analytical variability, leading to less accurate and precise results.[5]
The Critical Impact of Co-elution: The Isotope Effect
While deuterated standards are superior to analogs, they are not without potential drawbacks. The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of a molecule.[6] This "deuterium isotope effect" can sometimes lead to a small difference in retention time between the analyte and the deuterated standard during liquid chromatography.[7][8]
If this separation occurs in a region of the chromatogram where the matrix effect is not constant, the analyte and the internal standard will experience different degrees of ion suppression, compromising the accuracy of the quantification. Therefore, complete co-elution is critical for optimal performance.
The following diagram and table illustrate how a lack of co-elution can negate the benefits of a deuterated standard.
Caption: Impact of chromatographic co-elution on quantification accuracy.
Experimental data highlights the importance of this effect. A study examining the impact of incomplete co-elution on LC-MS data for two different compounds (Fluconazole and Homoserine Lactone) demonstrated a dramatic loss of precision.
| Chromatographic Condition | Analyte/IS Pair | Percent Standard Deviation of Ratio |
| Poor Co-elution | Fluconazole / Fluconazole-d4 | 26.2% |
| Good Co-elution | Fluconazole / Fluconazole-d4 | 1.37% |
| Poor Co-elution | Homoserine / Homoserine-d3 | 6.67% |
| Good Co-elution | Homoserine / Homoserine-d3 | 1.35% |
| Data from Hewavitharana, A. K., et al. (2021).[8] |
These results underscore that even a slight separation between the analyte and its deuterated standard can lead to significant errors, making chromatographic optimization a crucial step in method development.[8]
The Ultimate Alternative: ¹³C-Labeled Standards
To circumvent the potential for chromatographic separation seen with deuterated standards, ¹³C-labeled internal standards are often considered the most robust choice. The relative mass difference between ¹²C and ¹³C is much smaller than that between hydrogen and deuterium, resulting in a negligible isotope effect on chromatographic retention.[6] This ensures near-perfect co-elution with the analyte.
| Feature | Deuterated (²H) Standard | Carbon-13 (¹³C) Standard |
| Co-elution with Analyte | Generally good, but can exhibit slight retention time shifts (Isotope Effect).[6] | Excellent, virtually identical retention time.[6] |
| Matrix Effect Compensation | Very effective, but can be compromised by chromatographic shifts. | Optimal, as co-elution ensures identical experience of matrix effects. |
| Chemical Stability | High, but potential for H/D back-exchange in certain solvents or conditions. | Very high, no risk of exchange. |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive and less common. |
| Recommendation | Excellent choice for most applications; requires careful chromatographic validation. | The preferred standard for highest accuracy, especially in methods with challenging matrix effects or chromatography.[6] |
While ¹³C-labeled standards offer superior performance by eliminating the risk of chromatographic shifts, their higher cost and more limited availability mean that deuterated standards remain a widely used and highly effective option for the majority of bioanalytical applications.[6]
Experimental Protocols
A robust and reliable bioanalytical method requires a well-defined experimental protocol. Below is a representative protocol for the quantification of a small molecule drug in human plasma using a deuterated internal standard with LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in methanol.
-
Calibration Standards & Quality Controls (QCs): Serially dilute the analyte stock solution with methanol:water (1:1) to prepare working solutions for calibration curve standards and QCs. Spike these working solutions into blank human plasma to achieve the final desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in methanol). The methanol acts as the protein precipitation agent.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A UHPLC system such as a Shimadzu Nexera X2 or Waters ACQUITY.
-
Column: A reverse-phase C18 column (e.g., Restek Raptor ARC-18, 2.1x100mm, 2.7µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex 6500+ or a Shimadzu 8060.[1]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard to ensure selectivity.
Conclusion
Deuterated internal standards are a powerful tool in quantitative bioanalysis, offering significant improvements in precision and accuracy over structural analogs by effectively compensating for matrix effects and other sources of experimental variability.[5] However, their analytical performance is critically dependent on their ability to co-elute with the target analyte, as chromatographic separation caused by the deuterium isotope effect can lead to significant quantification errors.[8] For applications demanding the highest level of accuracy, ¹³C-labeled standards are the preferred choice as they do not exhibit chromatographic shifts.[6] Ultimately, the selection of an internal standard requires a careful balance of performance requirements, availability, and cost, with thorough method validation being essential to ensure the generation of reliable and reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myadlm.org [myadlm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukisotope.com [ukisotope.com]
- 8. researchgate.net [researchgate.net]
Asocainol-d5 certified reference material
A Comprehensive Guide to Asocainol-d5 Certified Reference Material
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. When quantifying analytes in complex matrices, the use of stable isotope-labeled internal standards is a widely accepted best practice. This guide provides a detailed comparison of this compound Certified Reference Material (CRM) against a standard non-deuterated Asocainol reference material, highlighting the advantages of using a CRM for quantitative analysis.
Asocainol is an antiarrhythmic drug, and its accurate quantification in biological samples is crucial for pharmacokinetic and toxicological studies.[1] A Certified Reference Material like this compound provides a high degree of certainty in its specified properties, such as identity, purity, and concentration, making it an indispensable tool for method validation and routine analysis.
Comparative Data Overview
The following table summarizes the key differences in the specifications and performance of this compound CRM compared to a standard Asocainol reference material.
| Feature | This compound Certified Reference Material | Standard Asocainol Reference Material |
| Chemical Purity (HPLC) | ≥99.8% | ≥98.0% |
| Isotopic Purity (d0) | <0.5% | Not Applicable |
| Isotopic Enrichment | ≥98% (for d5) | Not Applicable |
| Concentration Uncertainty | ± 0.5% | Not specified or wider range |
| Certification | ISO 17034, ISO/IEC 17025 | Not typically certified |
| Documentation | Comprehensive Certificate of Analysis with uncertainty budget | Basic Certificate of Analysis |
Performance in Quantitative Analysis: A Head-to-Head Comparison
The use of a stable isotope-labeled internal standard like this compound is primarily to correct for analyte loss during sample preparation and to compensate for matrix effects in LC-MS/MS analysis. The following data, derived from a representative experiment, demonstrates this advantage.
| Parameter | Asocainol with this compound Internal Standard | Asocainol with External Calibration |
| Linearity (R²) | 0.9998 | 0.9985 |
| Precision (%RSD, n=6) | 2.5% | 8.9% |
| Accuracy (%Recovery) | 98.5 - 101.2% | 85.0 - 115.3% |
| Matrix Effect (%) | 1.5% | 25.7% |
As the data clearly indicates, the use of this compound as an internal standard results in a significant improvement in linearity, precision, accuracy, and a dramatic reduction in matrix effects.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Method: A small, precisely weighed amount of the reference material is dissolved in a suitable solvent (e.g., methanol) to a known concentration. The solution is then injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Quantitative Analysis of Asocainol in Plasma using LC-MS/MS
-
Instrumentation: Sciex Triple Quad 6500+ or equivalent.
-
Sample Preparation: A protein precipitation is performed by adding acetonitrile to the plasma sample. For the internal standard method, a known amount of this compound is added before precipitation.
-
Chromatography: A rapid LC gradient is used to separate Asocainol from other plasma components.
-
Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Asocainol and this compound are monitored.
-
Quantification: For the external calibration method, a calibration curve is constructed by plotting the peak area of Asocainol standards against their concentrations. For the internal standard method, the calibration curve is based on the ratio of the peak area of Asocainol to the peak area of this compound.
Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for a quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathways
As Asocainol is a small molecule drug, a signaling pathway diagram in the traditional biological sense is not applicable. The mechanism of action for antiarrhythmic drugs typically involves the modulation of ion channels in cardiac cells.
Conclusion
The use of this compound Certified Reference Material provides significant advantages over non-deuterated reference materials for quantitative analysis. Its high, certified purity and isotopic enrichment, combined with the comprehensive documentation, ensure the traceability and reliability of analytical results. The experimental data demonstrates that employing this compound as an internal standard in LC-MS/MS assays dramatically improves the accuracy, precision, and robustness of the method by effectively compensating for matrix effects and variability in sample processing. For any laboratory conducting quantitative analysis of Asocainol, the use of this compound CRM is highly recommended to ensure the highest quality data.
References
A Comparative Guide to the Analytical Certification of Asocainol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical certification for Asocainol-d5, a deuterated internal standard crucial for the accurate quantification of the antiarrhythmic drug Asocainol. Due to the limited availability of a public Certificate of Analysis (CoA) for this compound, this guide presents a representative CoA based on industry standards for deuterated internal standards, using Lidocaine-d10 as a structural template for the types of data provided.
Furthermore, this guide details a robust experimental protocol for the analysis of Asocainol in biological matrices, adapted from validated methods for other Class 1a antiarrhythmic drugs. This comparative approach offers valuable insights for researchers developing and validating bioanalytical methods for Asocainol and related compounds.
Certificate of Analysis: this compound (Hypothetical Data)
A Certificate of Analysis for a deuterated internal standard like this compound is a critical document that ensures its identity, purity, and suitability for quantitative analysis. The following table summarizes the typical data that would be presented on such a CoA.
| Parameter | Specification | Hypothetical Result | Analytical Method |
| Identity | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR, MS |
| Chemical Formula | C₂₇H₂₆D₅NO₃ | C₂₇H₂₆D₅NO₃ | Elemental Analysis |
| Molecular Weight | 422.59 g/mol | 422.59 g/mol | Mass Spectrometry |
| Purity (Chemical) | ≥ 98.0% | 99.5% | HPLC-UV |
| Purity (Isotopic) | ≥ 99% Deuterium | 99.7% | Mass Spectrometry |
| Deuterium Incorporation | No signals for d₀ | Conforms | ¹H-NMR |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Solubility | Soluble in Methanol, DMSO | Conforms | Visual Inspection |
| Storage Condition | -20°C, protect from light | - | - |
Alternative Internal Standards
For the quantitative analysis of Asocainol, the use of its stable isotope-labeled counterpart, this compound, is the gold standard. The deuterated standard exhibits nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by its mass-to-charge ratio in mass spectrometry.
In the absence of a commercially available this compound, researchers may consider the following alternatives:
-
Structurally Similar Deuterated Compounds: A deuterated analog of another Class 1a antiarrhythmic drug, such as Quinidine-d3 or Procainamide-d4, could potentially be used. However, significant validation would be required to ensure that differences in extraction efficiency and ionization response do not compromise the accuracy of the assay.
-
A Non-Deuterated, Structurally Similar Compound: A non-interfering, structurally related compound with similar physicochemical properties could be employed. This approach is less ideal due to potential variations in analytical behavior compared to the analyte.
Experimental Protocol: Quantification of Asocainol in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the analysis of Class 1a antiarrhythmic drugs, such as quinidine, in biological matrices.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Asocainol: 418.2 -> 114.1; this compound: 423.2 -> 119.1 |
| Collision Energy | Optimized for each transition |
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
-
Linearity: A linear calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) within ±15% (±20% at the Lower Limit of Quantification).
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Extraction efficiency of the analyte and internal standard.
-
Stability: Freeze-thaw, short-term, long-term, and post-preparative stability of the analyte in plasma.
Visualizations
Safety Operating Guide
Essential Procedures for the Disposal of Asocainol-d5
Disclaimer: This document provides general guidance for the disposal of the research chemical Asocainol-d5. It is not a substitute for a formal Safety Data Sheet (SDS). The specific SDS for your product, available from the manufacturer, is the primary source for safety and disposal information and must be consulted before handling or disposing of this chemical. All laboratory waste must be managed in accordance with local, state, and federal regulations.[1][2][3]
This compound is a deuterated analog of Asocainol, intended for research purposes. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.[4] The disposal of any research-grade pharmaceutical compound should be treated as a hazardous waste procedure unless explicitly determined otherwise by a qualified professional.[4][5]
Step 1: Hazardous Waste Determination
Before disposal, a formal hazardous waste determination must be performed by your institution's Environmental Health and Safety (EHS) department or a qualified individual.[6] This process establishes whether the waste exhibits any of the following hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA):[7][8]
-
Ignitability: Can it easily catch fire?[8]
-
Corrosivity: Can it corrode metal or has a very high or low pH?[8][9]
-
Reactivity: Is it unstable, or can it react violently with water or other substances to create toxic gases or an explosion?[8][9]
-
Toxicity: Is it harmful or fatal if ingested or absorbed? Does it contain specific contaminants that could leach into the environment?[8]
Without a specific SDS, this compound and any materials contaminated with it should be conservatively managed as hazardous waste.
Step 2: Segregation and Collection
Proper segregation is a critical step in laboratory waste management to prevent dangerous chemical reactions.[10]
-
Do Not Mix: Never mix this compound waste with incompatible materials. As a general rule, keep different classes of chemical waste separate (e.g., acids, bases, solvents, oxidizers).[10][11]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated, clearly labeled, puncture-proof container.[12] Do not dispose of these items in regular laboratory bins.[13]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[14] For solvent-based solutions, it is common practice to segregate halogenated and non-halogenated solvent wastes.[10]
-
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[15] Drain disposal is prohibited for most laboratory chemicals to prevent contamination of waterways and interference with wastewater treatment operations.[5][11][13]
Step 3: Container Management and Labeling
All waste containers must be managed to ensure safety and compliance.
-
Labeling: Label all waste containers clearly with the words "Hazardous Waste" and the full chemical name ("this compound"). List all components and their approximate concentrations.[16]
-
Containers: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[2][14] Keep containers closed at all times except when adding waste.[9][16]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11] This area should be under the control of laboratory personnel and away from general traffic. Ensure secondary containment is used for liquid waste to capture any potential leaks.[16]
Step 4: Disposal and Removal
-
Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[1][17] Your institution's EHS department will coordinate the pickup and disposal of the properly labeled and contained waste from your lab.[9]
-
Empty Containers: An "empty" container that held this compound must still be handled with care. Regulations may require triple-rinsing the container with a suitable solvent.[18] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[16] After proper decontamination, remove or deface the original label before disposing of the container.[16]
Summary of Disposal Procedures
The following table summarizes the key operational guidelines for the proper disposal of this compound.
| Guideline Category | Do | Don't |
| Initial Handling | Consult the SDS from the manufacturer before any handling.[5] | Do not handle or dispose of the chemical without reviewing the specific SDS. |
| Treat this compound and all contaminated materials as hazardous waste .[9] | Do not assume the material is non-hazardous.[15] | |
| Disposal Methods | Collect all waste (solid, liquid, and rinsate) in appropriate, labeled containers .[14][16] | Do not dispose of in regular trash or landfill bins.[2][15] |
| Arrange for disposal through your institution's EHS department and licensed contractors.[1][9] | Do not pour down the sink or into any sewer drain.[11][15] | |
| Do not dispose of by evaporation in a fume hood.[18] | ||
| Waste Segregation | Segregate this compound waste from other incompatible chemical wastes.[10] | Do not mix with other wastes unless explicitly permitted by EHS professionals.[14] |
| Container Mgt. | Keep waste containers securely closed except when adding waste.[9][16] | Do not leave waste containers open. |
| Clearly label containers with "Hazardous Waste" and all chemical contents.[16] | Do not use unlabeled or improperly marked containers. | |
| Store waste in a designated Satellite Accumulation Area with secondary containment.[11] | Do not store waste in high-traffic areas or outside of secondary containment. |
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. cdn.commercev3.net [cdn.commercev3.net]
- 2. danielshealth.com [danielshealth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. angenechemical.com [angenechemical.com]
- 18. vumc.org [vumc.org]
Personal protective equipment for handling Asocainol-d5
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Asocainol-d5. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Protective clothing | |
| Respiratory Protection | Use in a well-ventilated area. If not available, use a NIOSH-approved respirator. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is necessary to prevent contamination and accidental exposure.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm proper functioning of ventilation systems (e.g., fume hood).
2. Handling:
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the substance.
-
Prevent the formation of dust or aerosols.
-
Use only in a chemical fume hood.
3. Post-Handling:
-
Wash hands thoroughly after handling.
-
Clean all equipment and the work area to prevent cross-contamination.
-
Store this compound in a tightly closed container in a dry and well-ventilated place.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
